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GLYCINE, N-ACETYL (2-13C) Documentation Hub

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  • Product: GLYCINE, N-ACETYL (2-13C)

Core Science & Biosynthesis

Foundational

High-Yield Synthesis and Purification of N-Acetyl-[2-13C]-Glycine

A Technical Guide for Metabolic Probe Development Executive Summary This technical guide details the synthesis, purification, and validation of N-acetyl-[2-13C]-glycine , a critical isotopomer used in hyperpolarized C-MR...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Metabolic Probe Development

Executive Summary

This technical guide details the synthesis, purification, and validation of N-acetyl-[2-13C]-glycine , a critical isotopomer used in hyperpolarized


C-MRI and metabolic flux analysis. Unlike standard organic synthesis where reagent cost is negligible, this protocol prioritizes the atom economy of the 

C-labeled precursor
. The methodology adapts the classic Schotten-Baumann conditions to a high-recovery workflow, ensuring >90% yield relative to the expensive isotope-labeled glycine starting material.
Part 1: Strategic Context & Applications

N-acetylglycine (NAG) serves as a fundamental probe in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI). When labeled at the C2 position (the


-carbon), it becomes a powerful tool for monitoring enzymatic kinetics in vivo.[1]
  • Hyperpolarized MRI: N-acetyl-[2-13C]-glycine has a long spin-lattice relaxation time (

    
    ), making it a candidate for hyperpolarization via Dynamic Nuclear Polarization (DNP). It is used to probe transport and metabolism in renal and cerebral tissue.
    
  • Metabolic Flux Analysis: The specific labeling at C2 allows for the differentiation of metabolic pathways where the acetyl group might be cleaved or exchanged, distinct from pathways degrading the glycine backbone.

Part 2: Retrosynthetic Analysis & Reagent Selection

The synthesis relies on the nucleophilic acyl substitution of the amine group of glycine onto the carbonyl carbon of acetic anhydride.

Reaction Logic:



Critical Design Choices:

  • Solvent System (Water): While acetylation can occur in organic solvents, water is preferred here because glycine is highly soluble in water but insoluble in most organic solvents. Acetic anhydride is sparingly soluble in water but reacts faster with the amine nucleophile than it hydrolyzes with the solvent, provided the temperature is controlled.

  • Stoichiometry: We use a 2.0 - 2.5 molar excess of acetic anhydride . Since [2-13C]-glycine is the limiting, high-value reagent, we drive the reaction to completion by saturating the system with the acetylation agent.

  • Thermodynamics: The reaction is exothermic. Temperature control (<20°C initially) prevents rapid hydrolysis of the anhydride, while a subsequent warm-up ensures complete acetylation.

Mechanism Visualization

The following diagram illustrates the nucleophilic attack and subsequent elimination pathway.

ReactionMechanism Glycine [2-13C]-Glycine (Nucleophile) Intermediate Tetrahedral Intermediate Glycine->Intermediate Amine attack on Carbonyl Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Product N-Acetyl-[2-13C]-Glycine Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct Leaving Group

Figure 1: Reaction mechanism for the acetylation of [2-13C]-glycine.

Part 3: Detailed Synthesis Protocol

Scale: 1.0 g of [2-13C]-Glycine (approx. 13.1 mmol) Expected Yield: 1.35 – 1.45 g (88 – 95%)

Materials
  • Precursor: [2-13C]-Glycine (99 atom % 13C).

  • Reagent: Acetic Anhydride (ACS Reagent grade, ≥99%).

  • Solvent: Deionized Water (Type I), Ethanol (cold).

  • Equipment: 25 mL Round Bottom Flask, Magnetic Stir Bar, Ice Bath, Vacuum Filtration Setup.

Step-by-Step Methodology
  • Dissolution (The Critical Solvation Phase):

    • In a 25 mL flask, suspend 1.0 g of [2-13C]-glycine in 4.0 mL of water .

    • Stir vigorously.[2][3] Glycine is soluble, but at this high concentration, it may require slight warming (30°C) to fully dissolve. Ensure the solution is clear before proceeding.

    • Why? Any undissolved glycine will be coated by the precipitating product later, leading to isotopic impurity.

  • Controlled Acetylation:

    • Add 2.8 g (2.6 mL, ~27 mmol) of acetic anhydride in one portion.

    • Observation: The solution will become warm (exothermic).

    • Stir vigorously for 20 minutes. As the reaction proceeds and the mixture cools, the N-acetyl-[2-13C]-glycine will begin to crystallize as a white solid.[2][4]

  • Precipitation Optimization:

    • Place the flask in a refrigerator (4°C) overnight.

    • Why? N-acetylglycine has a solubility of ~2.7g/100mL at 15°C. Cooling to 4°C significantly reduces solubility, maximizing the recovery of the labeled material.

  • Isolation:

    • Filter the crystalline precipitate using a sintered glass funnel (porosity 3 or 4).

    • Wash the crystals with 2 mL of ice-cold water . Do not over-wash, as the product is slightly water-soluble.

    • Apply suction until the cake is damp-dry.

Part 4: Purification Strategy (Recrystallization)

Direct precipitation yields high purity, but for MRI applications, trace acetic acid must be removed.

Solvent System: Boiling Water.[2][3]

  • Transfer the damp crude solid to a clean flask.

  • Add boiling water dropwise with stirring. You will need approximately 0.8 - 1.0 mL of boiling water per gram of crude solid.

  • Once dissolved, remove from heat immediately.

  • Allow to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours.

  • Filter the purified crystals.[2][4][5]

  • Drying: Dry in a vacuum oven at 60°C for 4 hours to remove water and trace acetic acid.

Experimental Workflow Diagram

Workflow Start Start: 1g [2-13C]-Glycine + 4mL H2O React Add Acetic Anhydride (2 eq) Stir 20 min Start->React Crystallize Precipitate (4°C Overnight) React->Crystallize Filter Vacuum Filtration Wash w/ Ice H2O Crystallize->Filter Recryst Recrystallization (Min. Boiling Water) Filter->Recryst Crude Solid Dry Vacuum Dry (60°C, 4h) Recryst->Dry Pure Crystals QC QC: NMR & Melting Point Dry->QC

Figure 2: Experimental workflow for the synthesis and purification of N-acetyl-[2-13C]-glycine.

Part 5: Analytical Validation (QC)

To confirm the identity and isotopic enrichment of the product, the following parameters must be met.

1. Melting Point
  • Target: 206°C – 209°C.

  • Interpretation: A sharp melting point range (<2°C) indicates high purity. A lower range (e.g., 195-200°C) suggests retained acetic acid or water.

2. Nuclear Magnetic Resonance (NMR)

The


C label at the C2 position introduces specific coupling patterns.
NucleusChemical Shift (

)
MultiplicityCoupling (

)
Assignment

H
3.73 ppmDoublet (d)

Hz

-CH

(Coupled to

C)

H
2.03 ppmSinglet (s)-Acetyl CH


C
43.7 ppmSinglet (Enhanced)-

-CH

(Label Site)

C
174.4 ppmSinglet-Carboxyl C=O

C
177.3 ppmSinglet-Acetyl C=O

Note: Spectra recorded in D


O.[6] The doublet in the proton spectrum at 3.73 ppm is the definitive signature of the 

C label incorporation.
3. Mass Spectrometry (ESI-MS)
  • Theoretical Mass (M): 118.1 g/mol (due to +1 mass from

    
    C).
    
  • Observed (M+H)

    
    :  119.1 m/z.
    
  • Observed (M-H)

    
    :  117.1 m/z.
    
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard acetylation protocols adapted for isotopic labeling).
  • Organic Syntheses. (1941).[3] Acetylglycine.[2][3][4][7][8][9] Org. Synth. Coll. Vol. 1, p. 298.[3]

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Entry 610: N-acetylglycine.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10972, N-Acetylglycine.

  • Miloushev, V. Z., et al. (2016). Hyperpolarization of [2-13C]-N-acetylglycine for in vivo MRI.

Sources

Exploratory

Commercial suppliers of GLYCINE, N-ACETYL (2-13C)

Technical Procurement and Application Guide: N-Acetylglycine (2-13C) Executive Summary N-Acetylglycine (2-13C) (also known as Aceturic acid-2-13C) is a high-value isotopic probe used primarily in metabolic flux analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Procurement and Application Guide: N-Acetylglycine (2-13C)

Executive Summary

N-Acetylglycine (2-13C) (also known as Aceturic acid-2-13C) is a high-value isotopic probe used primarily in metabolic flux analysis via NMR spectroscopy and hyperpolarized Carbon-13 MRI. Unlike uniformly labeled isotopomers (U-13C), the specific 2-13C labeling (at the glycine


-carbon) allows researchers to decouple the metabolic fate of the glycine backbone from the acetyl moiety.

This guide provides a technical roadmap for procuring this specific isotopomer, validating its purity, and—crucially—synthesizing it in-house when commercial stock is unavailable or cost-prohibitive.

Technical Specifications & Criticality

When sourcing N-Acetylglycine (2-13C), the following specifications are non-negotiable for high-fidelity NMR or MRI applications.

ParameterSpecificationCriticality
Chemical Name N-Acetylglycine (2-13C)Target Molecule
Isotopomer Label at C2 (

-carbon) only
High (Distinguishes from carbonyl metabolism)
CAS (Unlabeled) 543-24-8Reference
CAS (Labeled) Varies by vendor (often 20220-62-6 refers to Glycine precursor)Verification required
Isotopic Enrichment

99 atom % 13C
Critical (Prevents isotope dilution errors)
Chemical Purity

98%
Critical (Impurities affect relaxation times in MRI)
Form White crystalline solidStability

Commercial Supply Landscape

The market for specifically 2-13C labeled N-acetylglycine is niche.[1] Many vendors sell the Glycine (2-13C) precursor or N-Acetylglycine (U-13C) . You must verify the specific labeling position to avoid confounding metabolic data.[1]

Primary Verified Supplier

Cambridge Isotope Laboratories (CIL) is the definitive commercial source for this specific isotopomer.[1]

  • Catalog Number: CLM-3777

  • Product Name: Glycine, N-acetyl (2-13C, 99%)[2][3][4][5]

  • Availability: Often "Inquire" or "Make-to-Order" due to specialized nature.[1]

  • Application Note: CIL specifies this for biomolecular NMR and metabolomics.

Secondary/Reseller Market
  • Sigma-Aldrich (Merck): typically lists the precursorGlycine-2-13C (Cat# 279439) but rarely stocks the acetylated 2-13C form directly. They may offer it via their custom synthesis division (Isotec).[1]

  • Toronto Research Chemicals (TRC): Lists "N-Acetylglycine-13C2" (e.g., Cat# A178267). Warning: "13C2" often implies two 13C labels (Universal).[1][6] Always review the Certificate of Analysis (CoA) to confirm if it is (2-13C) or (1,2-13C2).

Strategic Decision: Buy vs. Synthesize

For small-scale NMR (mg quantities), purchasing CLM-3777 is efficient.[1] For large-scale hyperpolarization studies (gram quantities), in-house synthesis from the cheaper Glycine-2-13C precursor is often the superior strategy.

procurement_decision start Requirement Analysis qty Quantity Needed? start->qty small < 500 mg (NMR Spectroscopy) qty->small large > 1 Gram (MRI / Animal Studies) qty->large buy PURCHASE Source: CIL (CLM-3777) small->buy cost Cost Analysis: Precursor is ~10x cheaper/g large->cost make SYNTHESIZE Precursor: Glycine-2-13C cost->make

Figure 1: Decision matrix for procuring N-Acetylglycine (2-13C) based on experimental scale.

In-House Synthesis Protocol

If commercial stock is unavailable, the acetylation of Glycine (2-13C) is a robust, self-validating protocol.

Precursor: Glycine-2-13C (99% atom 13C) Reagents: Acetic Anhydride (


99%), Distilled Water.
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of Glycine-2-13C in minimal distilled water (approx 4 mL per gram) in a round-bottom flask.

  • Acetylation: Add 2.0 eq of Acetic Anhydride dropwise under vigorous stirring. The reaction is slightly exothermic.[1]

  • Reaction: Stir at room temperature for 20–30 minutes. The mixture may solidify as the product precipitates.[1]

  • Crystallization: Chill the flask at 4°C overnight to maximize yield.

  • Filtration: Filter the white crystals and wash with a small volume of ice-cold water (to remove excess acetic acid).

  • Drying: Dry under vacuum at 60°C to constant weight.

  • Yield Expectation: 85–95%.

Reaction Scheme:



Quality Control & Validation

Whether purchased or synthesized, the compound must be validated.[1] The 2-13C label provides a distinct NMR signature.[1]

Validation Workflow
  • 1H NMR (D2O): Confirm absence of free acetate (singlet at ~1.9 ppm) and free glycine.

    • Diagnostic: The methylene protons attached to the 13C label will appear as a doublet (J_CH ~140 Hz) rather than a singlet.[1]

  • 13C NMR (D2O):

    • Target Signal:

      
      -carbon (C2) at ~42.0 ppm .[1]
      
    • Impurity Check: Ensure no signal at ~177 ppm (free glycine carbonyl) or ~22 ppm (free acetate methyl).[1]

qc_workflow sample Crude Product (N-Acetylglycine 2-13C) nmr_h 1H NMR Check: 1JCH Splitting sample->nmr_h nmr_c 13C NMR Check: Peak @ 42ppm sample->nmr_c decision Purity Check nmr_h->decision nmr_c->decision pass RELEASE For Experiment decision->pass >98% fail RECRYSTALLIZE (Water/Ethanol) decision->fail <98% fail->sample

Figure 2: Quality Control workflow emphasizing the specific NMR splitting patterns of the 2-13C isotopomer.

References

  • Cambridge Isotope Laboratories. Product Catalog: Glycine, N-acetyl (2-13C, 99%). CLM-3777.[3][1][5][6][7]

  • Sigma-Aldrich. Glycine-2-13C Product Specification. Catalog 279439.

  • Cerdán, S., et al. (1990).[1] "13C NMR spectroscopy applications to brain energy metabolism." Frontiers in Neuroenergetics.

  • Organic Syntheses. Acetylglycine Preparation Protocol. Coll. Vol. 2, p.11 (1943).[1]

Sources

Protocols & Analytical Methods

Method

Protocol for using GLYCINE, N-ACETYL (2-13C) in cell culture

Application Note: Probing Aminoacylase 1 (ACY1) Kinetics and Intracellular Glycine Flux using N-Acetylglycine (2-13C) Part 1: Core Directive & Scientific Rationale 1.1 Introduction & Scope While [U-13C]-Glycine is the st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Probing Aminoacylase 1 (ACY1) Kinetics and Intracellular Glycine Flux using N-Acetylglycine (2-13C)

Part 1: Core Directive & Scientific Rationale

1.1 Introduction & Scope While [U-13C]-Glycine is the standard for mapping general glycine metabolism, it fails to distinguish between glycine uptake via transporters (GLYT1/2) and intracellular generation via deacetylation. N-Acetylglycine (2-13C) is a specialized probe designed to isolate the activity of Aminoacylase 1 (ACY1) , a cytosolic zinc-binding metalloenzyme.

This protocol details the use of N-Acetylglycine (2-13C) to:

  • Quantify ACY1-mediated hydrolysis rates in live cells.

  • Trace the flux of liberated glycine into the Glutathione (GSH) and Serine synthesis pathways.

  • Distinguish "salvaged" glycine (from N-acetylated pools) from extracellular free glycine.

1.2 Mechanism of Action N-Acetylglycine (NAG) enters the cell (likely via organic anion transporters or passive diffusion depending on pH). Once cytosolic, ACY1 hydrolyzes the N-acetyl bond, releasing Acetate and Glycine (2-13C) . This liberated glycine then enters the free glycine pool.

  • Tracer Specificity: The 13C label is located at the C2 position (the

    
    -carbon) of the glycine moiety. It is not on the acetyl group. Therefore, 13C enrichment in downstream metabolites (Serine, GSH) confirms they originated from the NAG precursor.
    

Part 2: Visualizing the Metabolic Pathway

The following diagram illustrates the intracellular fate of N-Acetylglycine (2-13C).

NAG_Metabolism Ext_NAG Extracellular N-Acetylglycine (2-13C) Int_NAG Intracellular N-Acetylglycine (2-13C) Ext_NAG->Int_NAG Transport ACY1 Enzyme: ACY1 (Aminoacylase 1) Int_NAG->ACY1 Acetate Acetate (Unlabeled) ACY1->Acetate Glycine Glycine (2-13C) (M+1) ACY1->Glycine Hydrolysis Serine Serine (2-13C) (Via SHMT) Glycine->Serine SHMT1/2 GSH Glutathione (Incorporated) Glycine->GSH GCL/GSS

Figure 1: Metabolic fate of N-Acetylglycine (2-13C). The label (green) tracks exclusively with the glycine backbone after ACY1-mediated cleavage.

Part 3: Experimental Protocol

3.1 Reagents & Materials

ComponentSpecificationCritical Note
Tracer Glycine, N-acetyl (2-13C)99% enrichment recommended. Store at -20°C.
Base Media DMEM or RPMI (Glycine-Free)CRITICAL: Standard media contains 400µM Glycine. You must use glycine-free media to avoid isotopic dilution.
Serum Dialyzed FBS (dFBS)Standard FBS contains ~200-400µM Glycine and N-acetylated amino acids. Dialyzed FBS is mandatory.
Quenching 80% Methanol (LC-MS grade)Pre-chilled to -80°C on dry ice.

3.2 Pre-Experiment Planning: Concentration Optimization Unlike Glucose (used at ~10-25mM), N-Acetylglycine is a minor metabolite.

  • Physiological Tracer Mode: 50 - 200 µM (Mimics plasma levels).

  • Substrate Loading Mode: 1 - 5 mM (For maximal flux analysis or ACY1 kinetics).

  • Recommendation: Start with 1.0 mM for robust signal detection in MS without inducing osmotic stress.

3.3 Step-by-Step Labeling Workflow

Step 1: Media Preparation (Freshly made)

  • Prepare "Labeling Media": Glycine-free DMEM + 10% Dialyzed FBS.

  • Add N-Acetylglycine (2-13C) to a final concentration of 1.0 mM .

  • Filter sterilize (0.22 µm).[1][2]

  • Pre-warm to 37°C.

Step 2: Cell Seeding & Equilibration

  • Seed cells in 6-well plates (approx. 300,000 cells/well).

  • Grow to 70-80% confluency in standard media.

  • Wash Step (Critical): Aspirate standard media. Wash cells 2x with warm PBS to remove residual extracellular glycine.

Step 3: The Pulse (Labeling)

  • Add 2 mL of Labeling Media to each well.

  • Incubate at 37°C / 5% CO2.

  • Timepoints:

    • Flux Analysis: 15 min, 30 min, 1 hr, 4 hr.

    • Steady State: 24 hr.[3]

Step 4: Quenching & Extraction

  • Place plate rapidly on Dry Ice .

  • Aspirate media completely.

  • Wash: Add 1 mL ice-cold PBS (optional, but risks leakage) OR proceed directly to quenching if media removal is thorough.

  • Quench: Add 800 µL -80°C 80% Methanol .

  • Incubate on dry ice for 15 mins.

  • Scrape cells and transfer to pre-cooled tubes.

  • Centrifuge (14,000 x g, 10 min, 4°C) to pellet protein.

  • Transfer supernatant to fresh vials for LC-MS/MS or GC-MS.

Part 4: Analytical Workflow & Data Interpretation

4.1 Mass Spectrometry Targets The following table outlines the expected mass shifts (Mass Isotopomer Distribution - MID) for key metabolites.

MetaboliteUnlabeled Mass (M+0)Labeled Mass (M+1)Interpretation
N-Acetylglycine 117.04 Da118.04 DaIntact Tracer (Substrate)
Glycine 75.03 Da76.03 Da Primary Readout: ACY1 Activity
Serine 105.04 Da106.04 DaFlux via SHMT (Mitochondrial/Cytosolic)
Glutathione 307.08 Da308.08 DaFlux into Antioxidant Defense

4.2 Data Analysis Logic

  • Calculate Fractional Enrichment:

    
    
    Note: Since the tracer is singly labeled, M+2 should be negligible unless re-assimilation occurs via complex pathways.
    
  • ACY1 Activity Index: If you detect high intracellular M+1 N-Acetylglycine but low M+1 Glycine, ACY1 activity is the bottleneck . If you detect rapid appearance of M+1 Glycine, ACY1 is highly active.

Part 5: Troubleshooting & Validation

5.1 Self-Validating the System

  • Negative Control: Cells cultured in Glycine-free media without tracer. Ensure no signal at M+1.

  • Positive Control: Parallel well spiked with [U-13C]-Glycine (Free). This confirms your MS method can detect labeled glycine.

  • Viability Check: High concentrations (>10mM) of N-Acetylglycine can acidify media. Monitor pH indicator color.

5.2 Common Pitfalls

  • The "Dilution" Error: Using standard FBS. The endogenous glycine in serum will dilute your M+1 signal by 50-90%, making flux calculations impossible. Always use dialyzed FBS.

  • Back-Exchange: Glycine cleavage system (GCS) is reversible but usually favors breakdown. However, be aware that 2-13C label on glycine enters the Folate cycle (One-carbon metabolism).

Part 6: Workflow Diagram

Protocol_Workflow Start Start: 70% Confluency Wash PBS Wash (2x) Remove endogenous Glycine Start->Wash Pulse Add Labeling Media (1mM NAG 2-13C + dFBS) Wash->Pulse Incubate Incubate (15m - 24h) Pulse->Incubate Quench Quench: -80°C Methanol (Stop Metabolism) Incubate->Quench Extract Centrifuge & Collect Supernatant Quench->Extract Analyze LC-MS/MS Analysis Target: Glycine M+1 Extract->Analyze

Figure 2: Step-by-step experimental workflow for N-Acetylglycine tracing.

References

  • Van Schaftingen, E., et al. (2009). "Aminoacylase 1 deficiency: a novel metabolic disorder." Journal of Inherited Metabolic Disease.

  • Yuan, M., et al. (2019). "A guide to analyzing metabolomics data." Nature Protocols. (General principles of isotope tracing).

  • Sommer, F., et al. (2011). "N-Acetylglycine is a potential biomarker for aminoacylase 1 deficiency." Biochimica et Biophysica Acta.

  • Cambridge Isotope Laboratories. "Metabolic Tracing of Amino Acids." (Technical Reference for Isotope Purity).

Sources

Application

Application Note: Quantitative Detection of N-Acetylglycine (2-13C) by Mass Spectrometry

Executive Summary This technical guide details the methodology for the detection and quantification of N-Acetylglycine (NAG) , utilizing the stable isotope N-Acetylglycine (2-13C) as a tracer or Internal Standard (IS). N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the methodology for the detection and quantification of N-Acetylglycine (NAG) , utilizing the stable isotope N-Acetylglycine (2-13C) as a tracer or Internal Standard (IS). NAG is a critical metabolite associated with amino acid conjugation and detoxification pathways, specifically serving as a biomarker for Aminoacylase I deficiency .

While traditional amino acid analysis often requires derivatization, this guide prioritizes a HILIC-MS/MS (Negative Mode) workflow, which allows for the direct analysis of the polar analyte without chemical modification. An alternative GC-MS protocol involving silylation is provided for laboratories lacking high-sensitivity LC-MS/MS platforms.[1]

Analyte Profile & Isotopic Logic

Understanding the physicochemical properties of the target and its labeled counterpart is essential for method selection.

PropertyNative N-AcetylglycineN-Acetylglycine (2-13C)
Formula


MW 117.10 Da~118.10 Da
Label Position N/AAlpha-carbon of Glycine moiety (

)
pKa ~3.6 (Carboxylic acid)~3.6
Polarity High (LogP < 0)High
Why 2-13C?

The 2-13C label is located on the glycine backbone.[2][3] Unlike deuterium (


 or 

) labels, which can undergo exchange with solvent protons or exhibit significant chromatographic isotope effects (shifting retention times), the

label is non-exchangeable and co-elutes perfectly with the native analyte. This makes it the superior choice for correcting matrix effects in ESI-MS.

Method A: HILIC-ESI-MS/MS (Gold Standard)[1]

Rationale: N-Acetylglycine is highly polar and elutes in the void volume of standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using an aqueous-organic gradient, providing superior sensitivity and eliminating the need for derivatization.

Sample Preparation (Protein Precipitation)

This protocol is optimized for Plasma/Serum. For Urine, dilute 1:10 with mobile phase.

  • Aliquot: Transfer 50

    
    L of sample into a 1.5 mL centrifuge tube.
    
  • Spike IS: Add 10

    
    L of N-Acetylglycine (2-13C)  working solution (e.g., 10 
    
    
    
    g/mL in 50:50 ACN:Water).
  • Precipitate: Add 200

    
    L of ice-cold Acetonitrile (containing 0.1% Formic Acid) .
    
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial. Note: Do not dry down if using HILIC; the high organic content is compatible with the initial mobile phase.

LC-MS/MS Conditions[1][4][5]
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7

    
    m) or equivalent Zwitterionic HILIC.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonium Hydroxide). High pH aids deprotonation.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2-5

    
    L.
    

Gradient Table:

Time (min) % B (Organic) Event
0.0 90 Initial Hold
1.0 90 Start Gradient
6.0 50 Elution of Polars
6.1 40 Wash
8.0 40 End Wash
8.1 90 Re-equilibration

| 12.0 | 90 | Stop |[1]

Mass Spectrometry Parameters (ESI Negative)

NAG ionizes strongly in negative mode (


) due to the carboxylic acid group.
  • Source: Electrospray Ionization (ESI)

  • Polarity: Negative (-)[1]

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 500°C

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
N-Acetylglycine 116.0 74.0 12Loss of Acetyl (

)
NAG (2-13C) 117.0 75.0 12Loss of Acetyl (Label retained on Glycine)

Note: The product ion 74.0 corresponds to the glycine anion (


).[1] Since the label is on the glycine alpha-carbon, the product mass shifts to 75.0.

Method B: GC-MS (Alternative)[1]

Rationale: If LC-MS/MS is unavailable, GC-MS is a robust alternative.[1] However, the polar carboxyl and amide groups must be derivatized to make the molecule volatile.

Derivatization Protocol (Silylation)[6][7]
  • Dry: Evaporate 50

    
    L of sample (post-extraction) to complete dryness under Nitrogen at 40°C.
    
  • Add Reagent: Add 50

    
    L of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Solvent: Add 50

    
    L of anhydrous Pyridine.
    
  • Incubate: Cap and heat at 70°C for 30 minutes.

  • Cool & Inject: Transfer to GC vial. Inject 1

    
    L.
    
GC-MS Parameters[1][3]
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25

    
    m).[1]
    
  • Carrier Gas: Helium at 1 mL/min.

  • Inlet Temp: 250°C (Splitless).

  • Temp Program: 70°C (1 min)

    
     15°C/min 
    
    
    
    300°C (hold 3 min).
  • Ionization: Electron Impact (EI, 70 eV).

Target Ions (SIM Mode):

  • Derivative: Di-TMS N-Acetylglycine (MW ~261) or Mono-TMS (MW ~189) depending on amide silylation efficiency.[1] Mono-TMS ester is most common.[1]

  • Quant Ion (Native):

    
     117 (Molecular ion usually weak), look for 
    
    
    
    174
    (
    
    
    , loss of methyl from TMS).
  • Quant Ion (2-13C):

    
     175 .
    

Visual Workflows

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma/Urine) Spike Add IS: NAG (2-13C) Sample->Spike PPT Protein PPT (Acetonitrile) Spike->PPT Centrifuge Centrifuge 14,000xg PPT->Centrifuge HILIC HILIC Column (Amide Phase) Centrifuge->HILIC Supernatant ESI ESI Source (Negative Mode) HILIC->ESI Quad Triple Quad (MRM Mode) ESI->Quad Integrate Peak Integration Quad->Integrate Ratio Calculate Ratio (Native Area / IS Area) Integrate->Ratio Quant Quantification Ratio->Quant

Figure 1: End-to-end workflow for the extraction and HILIC-MS/MS quantification of N-Acetylglycine.[1]

Fragmentation Mechanism (ESI-)[1]

Fragmentation Parent Precursor Ion (2-13C) [M-H]- = 117.0 CH3-CO-NH-13CH2-COO(-) Transition Collision Cell (CID) Parent->Transition Fragment Product Ion Glycine Anion (Labeled) [Gly-H]- = 75.0 NH2-13CH2-COO(-) Transition->Fragment Amide Hydrolysis Neutral Neutral Loss Ketene (C2H2O) Mass = 42 Transition->Neutral Loss

Figure 2: Proposed fragmentation pathway in Negative ESI mode. The 2-13C label is retained on the Glycine fragment.[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor Retention (LC) Phase CollapseIn HILIC, water is the "strong" solvent.[1] Ensure starting conditions are >85% Acetonitrile.
Low Sensitivity Ion SuppressionCheck for co-eluting phospholipids.[1] Perform a post-column infusion study. Switch to Ammonium Acetate buffer (pH 9).
Peak Tailing Metal InteractionCarboxylic acids can chelate metals in the LC system.[1] Passivate system with phosphoric acid or use PEEK-lined columns.[1]
IS Crosstalk Isotopic ImpurityIf the 2-13C standard is <99% pure, it may contribute to the native signal (M-1).[1] Run a blank with IS only to verify.

References

  • Human Metabolome Database (HMDB). "Metabocard for N-Acetylglycine (HMDB0000532)." HMDB 5.0.

  • Pitt, J. J. (2009). "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." The Clinical Biochemist Reviews, 30(1), 19.

  • Cambridge Isotope Laboratories. "Glycine, N-acetyl (2-13C, 99%) Product Page."
  • Tölke, I., et al. (2018). "HILIC-MS/MS method for the quantification of polar metabolites in human plasma." Analytical and Bioanalytical Chemistry. Note: General reference for HILIC-MS methodology for polar acids.

Sources

Method

Quantifying Serine-Glycine One-Carbon Metabolism Flux with N-acetyl (2-¹³C) Glycine: An Application Note and Protocol

Introduction: Beyond Static Snapshots – Measuring the Dynamic Flow of One-Carbon Units In the intricate landscape of cellular metabolism, understanding the static concentrations of metabolites provides only a partial pic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Snapshots – Measuring the Dynamic Flow of One-Carbon Units

In the intricate landscape of cellular metabolism, understanding the static concentrations of metabolites provides only a partial picture. To truly comprehend cellular function, especially in dynamic states like proliferation, disease, or in response to therapeutic intervention, we must quantify the movement of atoms through metabolic pathways—a concept known as metabolic flux.[1] Stable isotope tracing, utilizing compounds enriched with heavy isotopes like carbon-13 (¹³C), has become an indispensable tool for measuring these fluxes.[2] By introducing a ¹³C-labeled substrate into a biological system, we can track the incorporation of these heavy isotopes into downstream metabolites, thereby elucidating the activity of specific metabolic routes.[1]

This application note details a comprehensive methodology for quantifying the flux through the highly interconnected serine-glycine one-carbon (SGOC) metabolic network using N-acetyl (2-¹³C) glycine as a tracer. The SGOC pathway is a critical hub for biosynthesis, providing one-carbon units for the synthesis of nucleotides, lipids, and proteins, and for maintaining redox balance.[3] Its dysregulation is a hallmark of various diseases, including cancer, making it a prime target for therapeutic development.[3]

N-acetyl (2-¹³C) glycine is a powerful tool for dissecting this network. The ¹³C label at the C2 position of glycine allows for direct tracing of its entry into the mitochondrial glycine cleavage system (GCS) and its interconversion with serine via serine hydroxymethyltransferase (SHMT).[4][5] The N-acetylation of glycine can enhance its cellular uptake and stability, ensuring efficient delivery of the tracer to the metabolic machinery.[6] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to confidently implement this technique and gain deeper insights into cellular metabolism.

The Scientific Rationale: Tracing the Path of the C2 Carbon

The core of this methodology lies in the metabolic fate of the ¹³C-labeled C2 carbon of glycine. Once N-acetyl (2-¹³C) glycine is taken up by the cell and deacetylated to (2-¹³C) glycine, it enters the central serine-glycine metabolism. The key reactions we can monitor are:

  • Glycine Cleavage System (GCS): This mitochondrial enzyme complex decarboxylates glycine, transferring the C2 carbon to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH₂-THF).[7] This ¹³C-labeled one-carbon unit can then be used in various biosynthetic pathways.

  • Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the reversible interconversion of serine and glycine.[8] By tracing the appearance of ¹³C in serine, we can quantify the flux from glycine to serine.

By measuring the isotopic enrichment in downstream metabolites such as serine, purines, and thymidine using mass spectrometry, we can construct a detailed map of the flux through these critical pathways.[4]

Experimental Workflow: A Step-by-Step Guide

The successful implementation of a ¹³C metabolic flux analysis experiment requires careful planning and execution. The following diagram and detailed protocols outline the key stages of the workflow.

experimental_workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Isotope Labeling cluster_analysis Phase 3: Analysis prep_tracer Prepare N-acetyl (2-13C) glycine Stock media_exchange Medium Exchange to Labeling Medium prep_tracer->media_exchange Add to medium prep_cells Cell Culture Seeding prep_cells->media_exchange Cells ready incubation Incubate for Steady-State Labeling media_exchange->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Processing and Flux Calculation ms_analysis->data_analysis pathway_diagram cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Tracer N-acetyl (2-13C) Glycine Glycine Glycine (M+1) ¹³C at C2 Tracer->Glycine Deacetylation Serine Serine (M+1) ¹³C at C2 Glycine->Serine SHMT CH2THF 5,10-CH₂-THF (M+1) Glycine->CH2THF Serine->Glycine SHMT THF THF THF->CH2THF CH2THF->Serine Purines Purines (M+1, M+2) CH2THF->Purines Thymidine Thymidine (M+1) CH2THF->Thymidine

Sources

Application

Advanced Protocol for the Analysis of Glycine, N-Acetyl (2-13C) in Biological Matrices

Executive Summary & Scientific Rationale N-Acetylglycine (NAG) is a minor metabolite in healthy individuals but serves as a critical biomarker for secondary carnitine deficiency and specific inborn errors of metabolism (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Acetylglycine (NAG) is a minor metabolite in healthy individuals but serves as a critical biomarker for secondary carnitine deficiency and specific inborn errors of metabolism (IEM), such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In metabolic flux analysis, Glycine, N-acetyl (2-13C) serves as a stable isotope tracer to investigate glycine conjugation pathways, detoxification mechanisms, and mitochondrial acyl-CoA turnover.

This guide provides a rigorous methodology for the preparation and analysis of N-acetylglycine (2-13C). Unlike standard clinical assays that hydrolyze samples to measure total glycine, this protocol preserves the intact N-acetyl moiety, ensuring the 2-13C label remains positionally distinct for accurate flux calculation.

Key Technical Challenges Addressed
  • Preservation of the Acetyl Group: Avoidance of strong acid hydrolysis steps common in amino acid analysis.

  • Isotopic Fidelity: Prevention of label scrambling during derivatization.

  • Matrix Interference: Removal of urea and high-abundance organic acids in urine/plasma.

Strategic Method Selection

The choice of analytical platform depends on the required sensitivity and the nature of the isotopic data (enrichment vs. positional isomers).

FeatureGC-MS (EI/CI)LC-MS/MS (QqQ)NMR (

C)
Primary Utility Quantification & IDHigh-Throughput ScreeningPositional Isotopomer Analysis
Sensitivity High (< 1 µM)Very High (< 10 nM)Low (> 100 µM)
Sample Prep Complex (Derivatization req.)Simple (Dilute & Shoot / SPE)Minimal (pH adjust, D2O)
Isotope Data Mass Isotopomer Distribution (MID)Total EnrichmentSpecific Carbon Positional Enrichment
Causality Recommended for this protocol due to superior separation of isomers.Good for targeted panels, but matrix effects can suppress ionization.Best for confirming the "2-13C" position is intact.

Metabolic Context & Pathway Visualization

Understanding the origin of N-acetylglycine is crucial for tracer interpretation. It is formed via the conjugation of Acetyl-CoA with Glycine, catalyzed by Glycine N-Acyltransferase (GLYAT).

MetabolicPathway cluster_legend Legend Glycine Glycine (2-13C) GLYAT Enzyme: GLYAT (Mitochondrial) Glycine->GLYAT AcetylCoA Acetyl-CoA AcetylCoA->GLYAT NAG N-Acetylglycine (2-13C) GLYAT->NAG Conjugation Excretion Urinary Excretion NAG->Excretion key1 Tracer Input key2 Target Analyte

Figure 1: The biosynthesis of N-Acetylglycine via Glycine N-Acyltransferase (GLYAT). The 2-13C label tracks the alpha-carbon of the glycine backbone.

Protocol A: GC-MS Analysis (Gold Standard)

Objective: Quantify N-acetylglycine (2-13C) enrichment using silylation derivatization. Matrix: Urine or Plasma.

Reagents & Equipment
  • Internal Standard: N-Acetylglycine-d3 (acetyl-d3) or Phenylbutyric acid (if d3-NAG is unavailable).

  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvents: Ethyl Acetate (anhydrous), Pyridine (anhydrous).

  • Equipment: GC-MS (Single Quad or Triple Quad), Nitrogen evaporator.

Step-by-Step Workflow
  • Sample Extraction:

    • Urine: Take 100 µL of urine. Add 10 µL of Internal Standard (IS) solution (100 µg/mL).

    • Plasma: Take 100 µL plasma. Add 400 µL cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 min. Transfer supernatant.

    • Scientific Logic:[1][2][3] Acidification is often used for organic acids, but N-acetyl compounds are prone to hydrolysis. We maintain neutral/mildly acidic conditions.

  • Drying (Critical Step):

    • Evaporate the sample to complete dryness under a stream of nitrogen at 40°C.

    • Causality: Moisture destroys silylation reagents (BSTFA). Any residual water will result in poor derivatization efficiency and variable peak areas.

  • Derivatization (Silylation):

    • Add 50 µL of Pyridine (catalyst/solvent).

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap tightly and incubate at 60°C for 45 minutes .

    • Mechanism: This replaces the active hydrogens on the carboxylic acid (-COOH) and the amide nitrogen (-NH) with trimethylsilyl (TMS) groups, making the molecule volatile.

    • Target Derivative: Di-TMS-N-Acetylglycine.

  • GC-MS Acquisition:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[2]

    • Injection: 1 µL, Split 1:10.

    • Temp Program: 70°C (hold 2 min) -> 10°C/min -> 280°C.

    • MS Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

GC-MS Workflow Diagram

GCMS_Workflow Start Biological Sample (100 µL) IS Add Internal Standard (NAG-d3) Start->IS Dry Evaporate to Dryness (N2 at 40°C) IS->Dry Protein Precip if Plasma Deriv Derivatization BSTFA + 1% TMCS 60°C, 45 min Dry->Deriv Must be anhydrous Inject GC-MS Injection (Split 1:10) Deriv->Inject Data Data Analysis (M+0 vs M+1) Inject->Data

Figure 2: Critical path for GC-MS sample preparation. The drying step is the primary failure point if neglected.

Protocol B: NMR Analysis (Structural Validation)

Objective: Confirm the position of the label (C2) without derivatization artifacts. Matrix: Urine (Concentrated).

Protocol
  • Sample Prep: Lyophilize 1-2 mL of urine.

  • Reconstitution: Dissolve in 600 µL of D₂O (Deuterium Oxide).

  • pH Adjustment: Adjust pH to ~7.0 using NaOD or DCl.

    • Logic: Chemical shifts are pH-dependent. Standardizing to pH 7.0 ensures alignment with library databases (e.g., HMDB/BMRB).

  • Acquisition: Run a 1D

    
     NMR with proton decoupling.
    
Expected Chemical Shifts (pH 7.0)
  • Glycine Alpha-Carbon (C2): ~43.6 ppm (This is the target for 2-13C enrichment).

  • Acetyl Methyl Carbon: ~22.2 ppm.

  • Amide Carbonyl: ~174 ppm.

  • Carboxyl Carbonyl: ~177 ppm.[4]

Note: The 2-13C label will produce a massive singlet at ~43.6 ppm. If the label were on the acetyl group, the peak at 22.2 ppm would be enhanced.

Data Analysis & Calculation

For GC-MS, you will observe the Molecular Ion (M) or a characteristic fragment (M-15, loss of methyl from TMS).

Target Fragment (Di-TMS derivative):

  • M+0 (Unlabeled): m/z 261 (approximate, check specific instrument tuning).

  • M+1 (2-13C Labeled): m/z 262.

Calculation of Molar Percent Excess (MPE):



Where 

is the ratio of the area of the labeled peak (M+1) to the unlabeled peak (M+0).

References

  • Shimadzu Application News. (2014). Analysis of Metabolites in Rat Urine Using MRM via GC-MS/MS. Retrieved from

  • Costa, C. G., et al. (2000).[5] Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis.[5] Retrieved from

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000610: N-acetylglycine. Retrieved from

  • Human Metabolome Database (HMDB). Metabolite: N-Acetylglycine (HMDB0000532). Retrieved from

  • Tiwary, E., et al. (2023).[3] LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B. Retrieved from

Sources

Method

Precision in Practice: Utilizing Glycine, N-acetyl (2-13C) as an Internal Standard for Quantitative Mass Spectrometry

The core principle of this methodology lies in the technique of isotope dilution mass spectrometry (ID-MS), a gold standard for quantitative analysis. By introducing a known quantity of a non-naturally occurring, heavy-i...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this methodology lies in the technique of isotope dilution mass spectrometry (ID-MS), a gold standard for quantitative analysis. By introducing a known quantity of a non-naturally occurring, heavy-isotope version of the analyte into a sample, we can correct for variations inherent in sample preparation and analysis. This guide will delve into the rationale for choosing a ¹³C-labeled standard, provide detailed, field-tested protocols for its use, and offer insights into data interpretation, ensuring the highest level of scientific integrity in your research.

The Rationale for a Stable Isotope-Labeled Internal Standard

The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during extraction, derivatization, and ionization.[1] This is where stable isotope-labeled standards excel. Glycine, N-acetyl (2-¹³C) is chemically identical to its endogenous counterpart, N-acetylglycine, differing only in the mass of one carbon atom. This subtle difference is key to its utility.

Key Advantages:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. Since the SIL-IS is affected by these matrix effects to the same extent as the native analyte, their ratio remains constant, ensuring accurate measurement.[2]

  • Compensation for Sample Loss: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. By adding the SIL-IS at the earliest stage of sample preparation, any loss of the native analyte is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final concentration calculation.[2]

  • Improved Precision and Accuracy: The use of a SIL-IS significantly reduces variability between samples and analytical runs, leading to higher precision and accuracy in quantitative results.[2]

  • Stability and Safety: Unlike radioisotope-labeled standards, stable isotopes like ¹³C are non-radioactive and safe to handle, requiring no special licensing or disposal procedures.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle of isotope dilution mass spectrometry is the addition of a known amount of an isotopically enriched version of the analyte (the "spike") to a sample containing an unknown amount of the native analyte.[3] After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the native analyte in the original sample can be precisely calculated.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Contains unknown amount of N-acetylglycine Spike Add Known Amount of Glycine, N-acetyl (2-13C) (Internal Standard) Sample->Spike Homogenize Homogenize and Equilibrate Spike->Homogenize Extract Protein Precipitation & Analyte Extraction Homogenize->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Ratio Measure Peak Area Ratio (Native Analyte / Internal Standard) MS->Ratio Quantify Calculate Concentration of N-acetylglycine Ratio->Quantify G start Start: 50 µL Plasma Sample add_is Add 150 µL of Glycine, N-acetyl (2-13C) in Acetonitrile start->add_is vortex Vortex (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Sources

Application

Tracing the Proteome's Blueprint: Advanced Applications of N-Acetyl (2-¹³C)glycine in Quantitative Proteomics

Introduction: Beyond Static Snapshots to Dynamic Proteome Insights In the intricate cellular landscape, proteins are the primary architects and laborers, executing the vast majority of functions that define life. Underst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Snapshots to Dynamic Proteome Insights

In the intricate cellular landscape, proteins are the primary architects and laborers, executing the vast majority of functions that define life. Understanding their dynamic regulation—synthesis, degradation, and flux through metabolic pathways—is paramount for researchers in basic science and drug development. While traditional proteomics has excelled at cataloging the protein inventory of a cell, metabolic labeling with stable isotopes has ushered in an era of quantitative analysis, allowing us to observe the proteome in motion.

This technical guide delves into the sophisticated application of GLYCINE, N-ACETYL (2-¹³C) , a powerful tool for dissecting the complexities of protein metabolism. We will move beyond rudimentary protocols to explore the causal science behind its use, providing researchers, scientists, and drug development professionals with the in-depth knowledge required to design, execute, and interpret experiments that yield high-confidence, actionable data.

The selection of N-Acetyl (2-¹³C)glycine as a metabolic tracer is rooted in fundamental biochemistry. Glycine is a key node in cellular metabolism, not only as a proteinogenic amino acid but also as a central donor to one-carbon (1C) metabolism. The stable isotope label at the second carbon (C2) position allows for the precise tracking of this carbon atom as it flows through critical biosynthetic pathways. The N-acetylation of glycine is a strategic modification hypothesized to enhance cell permeability, potentially leading to more efficient intracellular delivery of the isotopic label.

The Scientific Foundation: Why N-Acetyl (2-¹³C)glycine?

The utility of N-Acetyl (2-¹³C)glycine hinges on two key cellular processes: the intracellular deacetylation of the tracer and the subsequent metabolism of the released [2-¹³C]glycine.

Enhanced Cellular Uptake and Intracellular Bioavailability

While amino acids are readily taken up by cells through specific transporters, the N-acetylation can offer an alternative or enhanced route of entry. Acetylation increases the lipophilicity of the molecule, which can facilitate its passage across the cell membrane. Once inside the cell, it is presumed that cytosolic acylases efficiently remove the acetyl group, releasing [2-¹³C]glycine into the cellular pool. This enzymatic deacetylation is a critical step for the tracer's bio-activation.

Tracing One-Carbon Metabolism via the Glycine Cleavage System

The true power of labeling glycine at the C2 position lies in its entry into the mitochondrial glycine cleavage system (GCS). The GCS is a multi-enzyme complex that catalyzes the degradation of glycine. In this process, the C1 carbon (carboxyl group) is lost as CO₂, while the C2 carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH₂-THF)[1][2]. This CH₂-THF is a central carrier of one-carbon units.

These ¹³C-labeled one-carbon units are then exported from the mitochondria and utilized in the cytoplasm for a host of critical biosynthetic processes, including:

  • Serine Synthesis: The conversion of another glycine molecule to serine.

  • Purine Synthesis: The de novo synthesis of adenine and guanine rings for DNA and RNA.

  • Thymidylate Synthesis: The formation of thymidine for DNA synthesis.

  • Methionine Cycle and Methylation Reactions: Regeneration of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.

By using N-Acetyl (2-¹³C)glycine, researchers can quantify the contribution of glycine to these fundamental pathways and, by extension, label the proteins that are synthesized using these newly formed building blocks.

Diagram 1: Metabolic Fate of N-Acetyl (2-¹³C)glycine

cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion N-Acetyl (2-13C)glycine_ext N-Acetyl (2-13C)glycine N-Acetyl (2-13C)glycine_cyt N-Acetyl (2-13C)glycine N-Acetyl (2-13C)glycine_ext->N-Acetyl (2-13C)glycine_cyt Uptake Glycine_cyt [2-13C]Glycine N-Acetyl (2-13C)glycine_cyt->Glycine_cyt Deacetylation Acylase Acylase Acylase->N-Acetyl (2-13C)glycine_cyt Protein_Synthesis_cyt Protein Synthesis Glycine_cyt->Protein_Synthesis_cyt Direct Incorporation Glycine_mito [2-13C]Glycine Glycine_cyt->Glycine_mito Serine_cyt [3-13C]Serine Serine_cyt->Protein_Synthesis_cyt Purines_Thymidine [13C]-Purines & Thymidine Purines_Thymidine->Protein_Synthesis_cyt GCS Glycine Cleavage System (GCS) Glycine_mito->GCS mTHF [13C]-5,10-CH2-THF GCS->mTHF 13C Transfer mTHF->Serine_cyt 1C Unit Donation mTHF->Purines_Thymidine

Caption: Intracellular processing and metabolic fate of N-Acetyl (2-¹³C)glycine.

Application I: Quantitative Analysis of Protein Synthesis and Turnover

A primary application of N-Acetyl (2-¹³C)glycine is in pulse-SILAC (pSILAC) experiments to measure the rates of protein synthesis and degradation. By introducing the labeled precursor for a defined period, one can specifically quantify the proteins that were synthesized during that window.

Experimental Rationale

In a typical pSILAC experiment, two populations of cells are cultured. One population is treated with a drug or stimulus, while the other serves as a control. Both populations are then pulsed with medium containing N-Acetyl (2-¹³C)glycine. Since glycine is a component of virtually all proteins, newly synthesized proteins will incorporate the ¹³C label. By comparing the abundance of labeled peptides between the treated and control samples using mass spectrometry, researchers can identify proteins whose synthesis rates are altered by the treatment.

Protocol: Pulse-SILAC with N-Acetyl (2-¹³C)glycine

1. Cell Culture and Adaptation:

  • Culture cells in standard DMEM/RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.
  • Ensure cells are in the logarithmic growth phase and have a high viability (>95%).

2. Preparation of Labeling Medium:

  • Prepare DMEM or RPMI-1640 medium lacking glycine.
  • Supplement this medium with N-Acetyl (2-¹³C)glycine to a final concentration of 0.4 mM (this may require optimization depending on the cell line).
  • Add 10% dFBS and other necessary supplements (e.g., glutamine, penicillin/streptomycin).

3. Pulse Labeling:

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
  • Remove the standard medium and replace it with the prepared labeling medium.
  • Incubate the cells for a defined period (e.g., 2, 4, 8, or 24 hours). The length of the pulse will determine the population of proteins being analyzed (shorter pulses for rapidly turned-over proteins, longer pulses for a more global view).

4. Cell Lysis and Protein Extraction:

  • After the pulse, wash the cells twice with ice-cold PBS.
  • Lyse the cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).
  • Quantify the protein concentration using a BCA assay.

5. Sample Preparation for Mass Spectrometry:

  • Combine equal amounts of protein from the control and treated samples.
  • Perform in-solution or in-gel tryptic digestion.
  • In-solution digestion:
  • Reduce disulfide bonds with dithiothreitol (DTT).
  • Alkylate cysteine residues with iodoacetamide (IAA).
  • Digest with trypsin overnight at 37°C.
  • Desalt the resulting peptides using C18 StageTips or equivalent.

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.
  • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

7. Data Analysis:

  • Use software such as MaxQuant or Spectronaut to identify and quantify peptides.
  • Search for the variable modification corresponding to the mass shift of ¹³C on glycine-containing peptides.
  • Calculate the ratio of labeled ("heavy") to unlabeled ("light") peptides for each protein to determine the relative rate of synthesis.

Diagram 2: Pulse-SILAC Workflow

cluster_cell_culture Cell Culture cluster_labeling Pulse Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Control Control Cells LabelingMedium Medium with N-Acetyl (2-13C)glycine Control->LabelingMedium Treated Treated Cells Treated->LabelingMedium Lysis Cell Lysis LabelingMedium->Lysis Mix Mix 1:1 Lysis->Mix Digestion Tryptic Digestion Mix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantify Heavy/Light Peptide Ratios LCMS->Quantification

Caption: Workflow for quantitative proteomics using pulse-SILAC with N-Acetyl (2-¹³C)glycine.

Application II: Probing Metabolic Flux in Drug Development

Understanding how a drug candidate alters cellular metabolism is crucial for elucidating its mechanism of action and identifying potential off-target effects. N-Acetyl (2-¹³C)glycine is an excellent tool for this purpose, as it provides a window into the highly sensitive and often dysregulated one-carbon metabolism pathway.

Experimental Rationale

In cancer, for example, many cell types exhibit an increased reliance on one-carbon metabolism to support rapid proliferation and biosynthesis. A drug that targets this pathway would be expected to alter the incorporation of the ¹³C label from [2-¹³C]glycine into downstream metabolites and, consequently, into newly synthesized proteins. By tracing the isotopic enrichment in key proteins, researchers can gain insights into the drug's efficacy and metabolic impact.

Protocol: Metabolic Flux Analysis in Response to Drug Treatment

This protocol follows a similar structure to the pSILAC protocol but with a focus on quantifying the degree of ¹³C incorporation into specific proteins or pathways of interest.

  • Cell Culture and Drug Treatment:

    • Culture two populations of cells as described previously.

    • Treat one population with the drug candidate at a relevant concentration and for a specific duration. The other population receives a vehicle control.

  • Metabolic Labeling:

    • During the final hours of the drug treatment (e.g., the last 4-8 hours), replace the medium with the N-Acetyl (2-¹³C)glycine labeling medium for both populations.

  • Sample Preparation and Analysis:

    • Follow the same steps for cell lysis, protein extraction, digestion, and LC-MS/MS analysis as outlined in the pSILAC protocol.

  • Data Analysis for Flux Interpretation:

    • Instead of just calculating heavy/light ratios, the analysis focuses on the isotopic enrichment pattern.

    • Quantify the percentage of labeled glycine and serine in peptides from key proteins involved in pathways of interest.

    • A decrease in ¹³C incorporation in the drug-treated sample compared to the control would indicate that the drug is inhibiting a step upstream of or within the one-carbon metabolism pathway.

Expected Data and Interpretation

The data from such an experiment can be summarized in a table format, allowing for clear comparison between control and treated conditions.

ProteinPeptide SequenceGlycine CountSerine Count% ¹³C Enrichment (Control)% ¹³C Enrichment (Treated)Fold Change
SHMT1AGFDAIVGLR2045.2%22.1%0.49
MTHFD1VGLPINGWPER2043.8%21.5%0.49
ATICSGYVFTPLK1138.5%15.3%0.40

This is a representative data table. Actual enrichment will vary based on experimental conditions.

In this example, a significant decrease in ¹³C enrichment in key enzymes of one-carbon metabolism (SHMT1, MTHFD1) and purine synthesis (ATIC) in the treated sample would strongly suggest that the drug is impacting the flux of one-carbon units from glycine.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of a control group in every experiment is fundamental. Furthermore, the analysis of multiple peptides per protein and the observation of consistent trends across proteins within the same pathway provide a high degree of confidence in the results. It is also recommended to perform a label-swap experiment, where the control group is labeled in one replicate and the treated group in another, to control for any potential artifacts of the labeling process itself.

Conclusion: A Versatile Tool for Modern Proteomics

N-Acetyl (2-¹³C)glycine is a sophisticated and powerful tracer for the in-depth analysis of proteome dynamics and metabolic flux. By understanding the underlying biochemistry of its metabolism, researchers can design robust experiments to answer critical questions in both fundamental biology and drug development. The ability to track the C2 carbon of glycine through the central hub of one-carbon metabolism provides a unique and quantitative view of how cells respond to various stimuli, making it an invaluable tool in the modern proteomics toolbox.

References

  • Lamers, Y., et al. (2007). The effect of a one-carbon-poor diet on the rate of glycine to serine and formate synthesis in healthy young men. The American Journal of Clinical Nutrition, 85(2), 433-440.
  • Ducker, G.S., & Rabinowitz, J.D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Acetylglycine (2-13C) Labeling Experiments

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting 2-13C N-Acetylglycine (NAG) Workflows Introduction Welcome to the technical support hub for N-Acetyl-[2-13C]-glycine . Unlike the more...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting 2-13C N-Acetylglycine (NAG) Workflows

Introduction

Welcome to the technical support hub for N-Acetyl-[2-13C]-glycine . Unlike the more common [1-13C] (carbonyl) isotopomer used in metabolic imaging for its long relaxation times, the [2-13C] (alpha-carbon) variant presents unique challenges. This position is directly bonded to two protons, creating a dominant dipolar relaxation pathway that drastically shortens


 and complicates spectral analysis due to J-coupling (

).

This guide addresses the three most common failure modes reported by researchers: Rapid Signal Loss in Hyperpolarization , Spectral Overlap in Metabolomics , and Kinetic Assay Inconsistencies .

Module 1: Hyperpolarization & Signal Stability (DNP)

Problem: "My hyperpolarized signal vanishes before I can acquire the image/spectrum."

Diagnosis: You are likely experiencing Dipolar Relaxation Scavenging . In [2-13C]NAG, the


C nucleus at the alpha position is directly attached to two protons (

). The dipole-dipole interaction between the

C and these protons is the most efficient relaxation mechanism, causing the hyperpolarized state to decay to thermal equilibrium within seconds (typically

s at 3T), compared to 30–60 s for carbonyl-labeled variants.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Isotopomer Selection Switch to [2,2-D2, 2-13C]NAG Replacing protons with deuterium (

H) removes the primary dipolar relaxation sink. The magnetogyric ratio of D is

lower than H, extending

significantly (often >20s).
Magnetic Field Transfer at Low Field

relaxation for protonated carbons is often field-dependent. Ensure rapid transfer from the polarizer to the scanner.
Radical Scavenging Add Ascorbate (Vitamin C) Paramagnetic radicals (used for DNP) shorten

during transfer. Scavenging them with ascorbate in the dissolution media can recover 10-15% of polarization.
FAQ: Can I use standard [2-13C]NAG for in vivo MRI?

Answer: Generally, no . The


 is too short for the time required to dissolve, inject, and circulate the probe. Unless you are performing in vitro enzymatic assays directly inside the spectrometer bore, you must use the deuterated form (N-Acetyl-[2,2-d2, 2-13C]-glycine ) to preserve polarization.

Module 2: NMR Spectroscopy & Spectral Resolution

Problem: "I cannot distinguish the N-Acetylglycine peak from free Glycine."

Diagnosis: The chemical shift difference between the alpha-carbon of N-Acetylglycine (~42.5 ppm) and free Glycine (~42.0 ppm) is small. In complex media (urine, plasma, cell lysate), these peaks often overlap or shift due to pH variations, making quantification impossible.

The Science of the Shift:

  • Free Glycine: The amine group (

    
    ) has a pKa 
    
    
    
    . At neutral pH, it is protonated (
    
    
    ), which deshields the alpha-carbon.
  • N-Acetylglycine: The amine is acetylated (amide bond). It does not protonate/deprotonate in the physiological range. Its shift is relatively stable.

Protocol: The pH Titration Lock

  • Standardize pH: Do not run samples "as is." Buffer all samples to pH 7.4 (phosphate buffer) or pH 10.0 .

  • The "Shift-Separation" Trick: At pH > 10, free glycine becomes the anionic form (

    
    ), causing a significant upfield shift, while N-acetylglycine remains largely unaffected. This maximizes peak separation.
    

Visualizing the Troubleshooting Logic:

NMR_Troubleshooting Start Problem: Overlapping Peaks (C2-NAG vs C2-Gly) Check_pH Step 1: Check Sample pH Start->Check_pH Decision_pH Is pH < 8? Check_pH->Decision_pH Acquisition Step 2: Check Acquisition Mode Decision_Decouple Proton Decoupled? Acquisition->Decision_Decouple Decision_pH->Acquisition No (Already High) Action_Titrate Action: Titrate to pH 10.0 (Glycine shifts upfield) Decision_pH->Action_Titrate Yes Action_Decouple Action: Turn on Waltz-16 (Collapse J-couplings) Decision_Decouple->Action_Decouple No Action_HSQC Action: Run 2D 1H-13C HSQC (Amide NH vs Amine NH2) Decision_Decouple->Action_HSQC Yes (Still Overlapping)

Figure 1: Decision tree for resolving spectral overlap between substrate (NAG) and product (Glycine).

Module 3: Enzymatic Kinetics (Aminoacylase I)

Problem: "My kinetic curves for Aminoacylase I (ACY1) activity are non-linear or flat."

Context: Researchers often use [2-13C]NAG to probe ACY1 activity (a marker for renal damage or xenobiotic metabolism). The reaction is:



Common Pitfalls:

  • Product Inhibition: ACY1 is sensitive to acetate accumulation. In a closed NMR tube, product buildup inhibits the reaction, causing a false plateau.

  • Metal Dependency: ACY1 is a Zinc-dependent metalloenzyme. Using buffers with EDTA (common in commercial lysis buffers) strips the Zn

    
    , instantly killing activity.
    

Validation Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.5. NO EDTA.

  • Cofactor: Add 10

    
    M ZnCl
    
    
    
    to the reaction mix to ensure maximal catalytic efficiency.
  • Substrate Concentration: Ensure [NAG]

    
    . The 
    
    
    
    for ACY1 is relatively high (~5-10 mM). Use 20-50 mM [2-13C]NAG to ensure zero-order kinetics for the initial rate measurement.

Metabolic Pathway Visualization:

ACY1_Pathway NAG N-Acetyl-[2-13C]glycine (Substrate) ACY1 Aminoacylase I (ACY1) [Zn2+ Dependent] NAG->ACY1 Hydrolysis Gly [2-13C]Glycine (Product) ACY1->Gly Detection: 13C Signal Shift Acetate Acetate (Byproduct) ACY1->Acetate Inhibitor if accumulated Acetate->ACY1 Feedback Inhibition

Figure 2: The hydrolysis pathway of N-Acetylglycine by ACY1, highlighting the zinc dependency and feedback inhibition loop.

References

  • Olsen, J., & Giles, I. (2019). "How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine." AZoM.

    • Relevance: Establishes the standard Michaelis-Menten protocol for Aminoacylase I kinetics using NMR.
  • Chen, A. P., et al. (2021).[1] "Slowing T1 relaxation of hyperpolarized [2-13C]pyruvate with deuterium enrichment." Proc. Int. Soc. Magn. Res. Med.

    • Relevance: (Cited in context of general deuteration strategies). Validates the physical mechanism that deuteration of protonated carbon positions extends T1 relaxation times, a critical requirement for [2-13C]NAG experiments.
  • Yamato, M., et al. (2023). "Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13C-Pyruvate MRI." MDPI.

    • Relevance: Provides comparative T1 relaxation data and imaging sequences relevant to hyperpolarized 13C probes.
  • Lindon, J. C., et al. (1999). "NMR Spectroscopy of Biofluids." Annual Reports on NMR Spectroscopy. Relevance: The authoritative text on pH-dependent chemical shifts of amino acid metabolites in biological fluids. (Standard text, no direct URL provided).

Sources

Optimization

Optimizing N-acetyl (2-13C) glycine concentration for cell labeling

Technical Support Center: Optimizing N-Acetyl (2-13C) Glycine for Cell Labeling Introduction: The Mechanistic Advantage Welcome to the technical guide for N-Acetyl-[2-13C]-Glycine (N-Ac-[2-13C]Gly) optimization. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Acetyl (2-13C) Glycine for Cell Labeling

Introduction: The Mechanistic Advantage

Welcome to the technical guide for N-Acetyl-[2-13C]-Glycine (N-Ac-[2-13C]Gly) optimization.

Unlike standard [13C]Glycine, which relies on GlyT1/GlyT2 transporters that are often saturated or downregulated in metabolic disease models, N-acetylglycine utilizes distinct transport mechanisms (primarily monocarboxylate transporters, MCTs) and relies on intracellular hydrolysis by Aminoacylase-1 (ACY1) to release the active tracer.

This reagent is a precision tool for two specific applications:

  • Bypassing Transport Bottlenecks: Delivering glycine carbon into cells with impaired glycine uptake.

  • Monitoring Deacetylation Kinetics: Directly probing ACY1 activity, a marker often silenced in renal and lung carcinomas.

The following guide synthesizes protocols for NMR and Mass Spectrometry (MS) readouts, ensuring you achieve sufficient isotopic enrichment without inducing osmotic stress or metabolic artifacts.

Part 1: Protocol Design & Concentration Optimization (FAQs)

Q1: What is the starting concentration range for N-Ac-[2-13C]Gly?

Recommendation: Perform a titration curve between 0.5 mM and 5.0 mM .

  • Low Range (0.5 – 1.0 mM): Use for tracer studies where you want to probe ACY1 kinetics without significantly expanding the intracellular glycine pool. This minimizes perturbation of downstream serine/one-carbon metabolism.

  • High Range (2.0 – 5.0 mM): Use for metabolic flux analysis (MFA) or protein labeling. High concentrations drive the equilibrium toward hydrolysis, saturating the intracellular glycine pool with the [2-13C] isotopomer.

Warning: Concentrations >10 mM can acidify culture media (if unbuffered) and competitively inhibit MCT transporters, potentially blocking lactate efflux and altering glycolysis.

Q2: How do I prepare the labeling media to avoid "metabolic noise"?

Standard DMEM/RPMI contains high levels of unlabeled glycine (0.4 mM) and serine (0.4 mM). To maximize the [2-13C] signal , you must reduce isotopic dilution.

Optimized Formulation Protocol:

  • Base Media: Use Glycine/Serine-free DMEM (dialyzed FBS is mandatory).

  • Reconstitution: Dissolve N-Ac-[2-13C]Gly in PBS (pH 7.4) to create a 100 mM stock. Filter sterilize (0.22 µm).

  • Titration Setup:

Experimental GoalN-Ac-[2-13C]Gly Conc.Unlabeled GlycineUnlabeled SerineNotes
ACY1 Kinetic Profiling 1.0 mM0.1 mM0.4 mMTrace hydrolysis against background.
Glycine Flux Analysis 2.0 mM0 mM 0.1 mMForces cell to use N-Ac-Gly source.
Protein Incorporation 5.0 mM0 mM 0 mM Maximizes incorporation; high stress.
Q3: What is the optimal incubation time?
  • Fast Kinetics (ACY1 Activity): 1 – 4 hours. N-acetyl hydrolysis is rapid; acetate signal appears within 60 minutes.

  • Steady State (Flux Analysis): 24 – 48 hours. Required for [2-13C] label to equilibrate into the Serine pool (via SHMT) and Glutathione (GSH).

Part 2: Visualizing the Metabolic Fate

Understanding the pathway is crucial for interpreting your NMR/MS spectra. The diagram below illustrates the transport, hydrolysis, and downstream scrambling of the [2-13C] label.

G cluster_ext Extracellular Space cluster_int Cytosol NAG_ext N-Acetyl-[2-13C]Gly (Media) MCT MCT Transporter NAG_ext->MCT Uptake NAG_int N-Acetyl-[2-13C]Gly (Intracellular) MCT->NAG_int ACY1 ACY1 (Hydrolysis) NAG_int->ACY1 Gly [2-13C]Glycine ACY1->Gly Release Acetate Acetate ACY1->Acetate SHMT SHMT1/2 Gly->SHMT Metabolic Scrambling GSH Glutathione (GSH) Gly->GSH Synthesis Ser [2/3-13C]Serine SHMT->Ser 1-Carbon Cycle

Caption: Pathway flow of N-Acetyl-[2-13C]Glycine. Note the critical ACY1 hydrolysis step required to release the active [2-13C]Glycine tracer.

Part 3: Troubleshooting Experimental Artifacts

Issue 1: "I see the N-acetyl peak, but no free Glycine or Serine enrichment."

Diagnosis: ACY1 Silencing or Saturation.

  • Cause: Many tumor lines (e.g., Small Cell Lung Cancer) epigenetically silence ACY1. Alternatively, high media concentrations (>10 mM) may saturate the enzyme.

  • Solution:

    • Verify Expression: Run a Western blot for ACY1.

    • Co-Factor Check: ACY1 is zinc-dependent. Ensure your media is not depleted of Zn2+ (common in prolonged chelated/dialyzed media use).

    • Pulse-Chase: Lower concentration to 0.5 mM to reduce substrate inhibition.

Issue 2: "My NMR spectra show broad, overlapping peaks."

Diagnosis: Viscosity & Paramagnetic Impurities.

  • Cause: High concentrations of N-acetylated compounds can alter sample viscosity. Cell lysates may contain paramagnetic ions (Fe, Cu) that broaden 13C signals.

  • Solution:

    • Add 1 mM EDTA to your NMR buffer to chelate metal ions.

    • Use a T2 relaxation filter (CPMG sequence) to suppress broad macromolecule signals if analyzing whole lysates.

Issue 3: "The label is scrambling into everything (Purines, Lipids)."

Diagnosis: Rapid One-Carbon Flux.

  • Context: [2-13C]Glycine is a major donor to the one-carbon folate pool via the Glycine Cleavage System (GCS).

  • Solution: This is a feature, not a bug. However, to isolate Glycine metabolism:

    • Shorten Incubation: Harvest at 2-4 hours.

    • Inhibit GCS: Use Cysteamine (use with caution, as it is toxic) to block GCS if you strictly want to measure Glycine -> GSH flux.

Part 4: Analytical Specifications (NMR vs. MS)

ParameterNMR (13C-HSQC) LC-MS/MS
Detection Limit ~50 µM intracellular conc.~10 nM intracellular conc.
Key Signal (N-Ac) 1H: ~2.0 ppm (Acetyl-CH3)13C: ~22 ppm (Acetyl-C2)[M+H]+ = 119.04 (Unlabeled)[M+H]+ = 120.04 (Labeled)
Key Signal (Gly) 1H: ~3.55 ppm (alpha-CH2)13C: ~42 ppm (alpha-C2)[M+H]+ = 77.04 (Labeled)
Advantage Non-destructive; detects positional isotopomers (e.g., Serine C2 vs C3).High sensitivity; requires less starting material (10^5 cells vs 10^7 for NMR).

Protocol Tip for NMR: When using [2-13C] labeling, the J-coupling between the 13C nucleus and attached protons splits the proton signal. In 1H-NMR, look for the 1JCH doublet (approx. 140 Hz splitting) flanking the central glycine peak. This "satellite" signal is your quantitative measure of enrichment.

References

  • Metabolic Tracing in Cell Culture

    • Title: A roadmap for interpreting 13C metabolite labeling patterns
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • N-Acetylglycine & Acylase Metabolism

    • Title: N-Acetylglycine - Human Metabolome Database (HMDB).[1]

    • Source: HMDB / Cancer.gov.
    • URL:[Link]

  • NMR Spectroscopy of Glycine/Peptides

    • Title: Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin.[2]

    • Source: ChemRxiv.
    • URL:[Link][3][4]

  • Isotope Labeling Strategies

    • Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[5][6][7][8][9]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-Acetyl (2-13C) Glycine Signal Optimization

Executive Summary N-acetylglycine (Aceturic acid) is a polar, acidic metabolite ( ). When analyzing the stable isotope-labeled analog N-acetyl (2-13C) glycine , users often encounter low signal intensity due to three pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acetylglycine (Aceturic acid) is a polar, acidic metabolite (


). When analyzing the stable isotope-labeled analog N-acetyl (2-13C) glycine , users often encounter low signal intensity due to three primary factors: incorrect ionization polarity , chromatographic breakthrough (void volume elution) , or ion suppression  from biological matrices.

This guide moves beyond generic advice, focusing on the specific physicochemical properties of the 2-13C labeled isotopologue to restore analytical sensitivity.

Part 1: The Diagnostic Workflow (Decision Tree)

Before altering parameters, determine if the issue is chemical (ionization/chromatography) or instrumental (transmission/detection).

TroubleshootingFlow Start ISSUE: Low Signal for N-acetyl (2-13C) Glycine CheckStd Step 1: Infuse Neat Standard (No Column, solvent only) Start->CheckStd SignalGood Signal is Strong? CheckStd->SignalGood Yes SignalBad Signal is Weak/Absent? CheckStd->SignalBad No MatrixCheck Step 2: Check Retention Time Is it > 2x Void Volume (t0)? SignalGood->MatrixCheck PolarityCheck Step 4: Check Polarity Are you in Negative Mode? SignalBad->PolarityCheck RetTimeBad Eluting in Dead Time (Suppression Zone) MatrixCheck->RetTimeBad No RetTimeGood Retention OK MatrixCheck->RetTimeGood Yes SwitchHILIC ACTION: Switch to HILIC or HSS T3 Column RetTimeBad->SwitchHILIC Suppression Step 3: Matrix Effect? Perform Post-Column Infusion RetTimeGood->Suppression WrongPol Positive Mode (Wrong) PolarityCheck->WrongPol Yes RightPol Negative Mode (Correct) PolarityCheck->RightPol Yes SwitchNeg ACTION: Switch to Neg Mode Transition: 117 -> 73 WrongPol->SwitchNeg pHCheck Step 5: Check Mobile Phase pH Must be > pKa (3.7) RightPol->pHCheck

Figure 1: Diagnostic logic flow for isolating the root cause of signal loss.

Part 2: Technical Troubleshooting Guide

Q1: I am running in Positive Mode ([M+H]+) but the signal is erratic and low. Why?

A: You are fighting the molecule’s chemistry. Switch to Negative Mode.

  • The Science: N-acetylglycine is a carboxylic acid with a

    
     of approximately 3.67. In Positive ESI mode, you are forcing a proton onto a molecule that energetically prefers to lose one. While [M+H]+ (m/z 119 for the 2-13C label) is theoretically possible, it is unstable and prone to high background noise from solvent clusters.
    
  • The Fix: Switch to Negative Electrospray Ionization (ESI-) .

    • Target Ion: [M-H]-

    • Mechanism: Deprotonation of the carboxylic acid group.

    • Sensitivity Gain: Typically 10–50x higher signal-to-noise ratio (S/N) compared to positive mode for this analyte.

Q2: What are the correct MRM transitions for the (2-13C) labeled standard?

A: You must account for the mass shift in both the precursor and the specific fragment.

If you use the transitions for unlabeled N-acetylglycine, you will see zero signal because the quadrupole filters will reject the heavy isotope.

Quantitative Data Table: MRM Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)Loss/FragmentCollision Energy (Approx)
N-Acetylglycine (Unlabeled) 116.0 (m/z)72.0 (m/z)Loss of CO₂ (44 Da)10–15 eV
N-Acetyl (2-13C) Glycine 117.0 (m/z) 73.0 (m/z) Loss of unlabeled CO₂10–15 eV
Alternative Transition117.0 (m/z)75.0 (m/z)Glycine-2-13C anion15–20 eV
  • Crucial Detail: The 2-13C label is on the alpha carbon. The decarboxylation (loss of CO₂) removes the carboxyl carbon (C1). Therefore, the fragment ion retains the 13C label , shifting the fragment mass from 72 to 73.

Q3: My standard works in neat solvent, but disappears in urine/plasma samples. What is happening?

A: The analyte is eluting in the "Void Volume" and suffering from severe ion suppression.

  • The Science: N-acetylglycine is highly polar (logP ≈ -0.8). On a standard C18 column, it does not interact with the hydrophobic stationary phase. It elutes immediately with the solvent front (dead time,

    
    ). This is the zone where salts, proteins, and other unretained matrix components elute, causing "ion suppression" (robbing charge from your analyte).
    
  • The Fix: You must increase retention to move the peak away from the suppression zone.

    • Option A (Recommended): Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

      • Column: Amide or Zwitterionic HILIC.

      • Mobile Phase: High Acetonitrile (80-90%) start.

    • Option B (Reverse Phase): Use a specialized "High Strength Silica" (HSS T3) or Polar-Embedded C18 column designed to retain polar acids.

      • Mobile Phase: Must be 100% aqueous at the start (0% Organic) to force retention.

Q4: How do I confirm if Matrix Effects are the culprit?

A: Perform a "Post-Column Infusion" experiment.

This is the gold-standard validation step. Do not rely on guessing.

Protocol:

  • Setup: Place a tee-junction between the LC column outlet and the MS source.

  • Infusion: Syringe-infuse the N-acetyl (2-13C) glycine standard at a constant rate (e.g., 10 µL/min) to generate a steady background signal baseline.

  • Injection: Inject a "blank" matrix sample (extracted plasma/urine) via the LC.

  • Analysis: Watch the baseline of the infused standard.

    • Result: If you see a sharp dip or drop in the baseline at the specific retention time where your analyte usually elutes, you have proven ion suppression.

Part 3: Visualizing the Retention Problem

The following diagram illustrates why C18 columns often fail for this specific analyte and how HILIC resolves the signal loss.

RetentionLogic cluster_C18 Standard C18 Column cluster_HILIC HILIC Column C18_Flow Mobile Phase (High Water) Analyte_C18 N-Acetylglycine (Polar) C18_Flow->Analyte_C18 No Interaction Salts Salts/Matrix Analyte_C18->Salts Co-elution (Suppression) HILIC_Flow Mobile Phase (High ACN) Analyte_HILIC N-Acetylglycine (Polar) HILIC_Flow->Analyte_HILIC Partitions into Water Layer WaterLayer Water Layer on Particle Analyte_HILIC->WaterLayer Retained (Separated from Salts)

Figure 2: Comparison of retention mechanisms. C18 leads to co-elution with salts (signal death), while HILIC retains the polar analyte, separating it from suppressors.

References

  • HMDB (Human Metabolome Database). Metabocard for N-Acetylglycine (HMDB0000532). Available at: [Link]

    • Cited for: pKa values and physiological properties.
  • PubChem. N-Acetylglycine (Compound CID 10972).[1] National Library of Medicine. Available at: [Link]

    • Cited for: Chemical structure and physicochemical data.[1][2]

  • Cited for: Methodology regarding retention of polar metabolites like acetyl
  • Agilent Technologies. Strategies for the Analysis of Polar Compounds. Available at: [Link]

    • Cited for: Comparison of C18 vs HILIC for polar acids.

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in N-Acetylglycine (2-13C) Experiments

Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Topic: Signal Fidelity & Noise Suppression in Stable Isotope Tracing Introduction: The Signal-to-Noise Imperative Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Topic: Signal Fidelity & Noise Suppression in Stable Isotope Tracing

Introduction: The Signal-to-Noise Imperative

Welcome to the technical support hub. You are likely here because your N-Acetylglycine (2-13C) spectra or chromatograms are showing artifacts that compromise your metabolic flux analysis (MFA) or hyperpolarized imaging data.

In 2-13C labeling experiments, "background noise" is rarely just random electronic fluctuation. It is often a complex superposition of natural abundance 13C , isobaric chemical impurities , or matrix suppression effects . When using N-Acetylglycine (2-13C) as a probe—whether for monitoring glycine conjugation in the liver or as a hyperpolarized MRI contrast agent—distinguishing the labeled tracer from the biological background is the critical failure point.

This guide moves beyond basic operation to address the causality of noise and provides self-validating protocols to eliminate it.

Part 1: Diagnostic Triage – Identifying the Noise Source

Before modifying your acquisition parameters, you must categorize the noise. Use this Q&A matrix to isolate the issue.

Q1: Is the "noise" actually Natural Abundance (NA)?

Symptoms: In Mass Spectrometry (MS), you see unexpected M+1 or M+2 peaks in your unlabeled control samples. In NMR, you see small doublets flanking your singlet peaks. Technical Insight: Biological matrices contain ~1.1% 13C naturally. In a molecule like N-Acetylglycine (C4H7NO3), the probability of a natural 13C occurring at any position is significant.

  • Diagnosis: Run a "Blank Matrix" (no tracer) and a "Neat Tracer" standard.

  • The Fix: You must apply an Isotope Correction Algorithm (e.g., IsoCorrectoR or AccuCor2) to mathematically subtract the natural abundance contribution from your labeled dataset [1, 2].

Q2: Are you seeing "Ghost" signals in Hyperpolarized 13C MRI?

Symptoms: Artifacts appearing in the phase-encode direction or signals persisting after the metabolic conversion should have decayed. Technical Insight: This is often due to large flip angle excitations depleting the hyperpolarized magnetization too quickly, or B1 field inhomogeneity. In EPI (Echo Planar Imaging) sequences, Nyquist ghosting can mimic metabolic signals.

  • The Fix: Switch to a variable flip angle (VFA) scheme to preserve magnetization and verify B0 shimming to reduce EPI geometric distortions [3].

Q3: Is it Chemical Impurity?

Symptoms: Sharp, consistent peaks in NMR that do not scale with the tracer concentration. Technical Insight: Common synthesis byproducts of N-Acetylglycine include free Glycine and Acetic Acid . If your 2-13C label is high-purity, these impurities will appear as unlabeled (singlets in 1H, invisible in 13C without NOE) or labeled impurities if the starting materials were impure.

  • The Fix: Perform a spike-in experiment with authentic standards of Glycine and Acetate to confirm chemical shift identity.

Part 2: NMR Spectroscopy Troubleshooting

Issue: Strong Solvent Background Suppressing Tracer Signals

Context: In aqueous biological samples, the water signal (110 M protons) dwarfs the millimolar tracer signal. Protocol: Excitation Sculpting or Presaturation?

  • Presaturation: Effective but can transfer saturation to exchangeable protons (amide protons in N-Acetylglycine). Not recommended if observing the amide region.

  • Excitation Sculpting (W5/WATERGATE): Superior for preserving the baseline near the water peak.

Self-Validating Check: Measure the Signal-to-Noise Ratio (SNR) of the N-Acetylglycine methyl protons (approx. 2.0 ppm) with and without suppression. If the signal intensity drops by >10% with suppression, your suppression bandwidth is too wide.

Issue: 13C-13C Coupling "Noise" in Metabolic Flux

Context: If N-Acetylglycine (2-13C) is metabolized into downstream products (e.g., Glycine-2-13C + Acetate), and these pools re-enter the TCA cycle, you may see complex multiplets. Technical Insight: This is not noise; it is isotopomer information . However, if you are only looking for total 13C enrichment, these multiplets reduce peak height.

  • Solution: Use 1H-decoupled 13C NMR (inverse gated decoupling) to collapse multiplets into singlets for quantitative integration. Ensure the relaxation delay (d1) is > 5x T1 (approx 20-30s for carbonyls) to avoid saturation effects.

Part 3: Mass Spectrometry Troubleshooting

Issue: Isobaric Interference & Matrix Effects

Context: In LC-MS, co-eluting compounds with the same m/z as N-Acetylglycine (MW 117.1 -> 118.1 for 2-13C) can falsely elevate the M+1 reading. Technical Insight: N-Acetylglycine is small and polar. It elutes early in Reverse Phase (RP) chromatography, often in the "suppression zone" where salts and unretained matrix components elute.

Troubleshooting Table: LC-MS Optimization

ParameterRecommendationMechanism
Column Choice HILIC (Hydrophilic Interaction Liquid Chromatography)Retains polar metabolites like N-Acetylglycine longer, moving them away from the solvent front suppression zone [4].
Mobile Phase Ammonium Acetate (10mM, pH 9)Basic pH ensures N-Acetylglycine is ionized (negative mode), improving sensitivity and peak shape.
Transition (MRM) 118.1 -> 76.0 (Glycine fragment)Monitoring the specific fragmentation of the labeled parent to the labeled fragment eliminates isobaric noise.

Part 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision tree for isolating background noise sources in your experiments.

TroubleshootingWorkflow Start Signal Artifact Detected CheckMethod Select Method Start->CheckMethod NMR NMR Spectroscopy CheckMethod->NMR MS Mass Spectrometry CheckMethod->MS SplitNMR Artifact Type? NMR->SplitNMR SplitMS Artifact Type? MS->SplitMS Broad Broad/Distorted Baseline SplitNMR->Broad Sharp Sharp Unexpected Peaks SplitNMR->Sharp Phase Ghosting (Hyperpolarized) SplitNMR->Phase FixBroad Fix: Solvent Suppression / Shimming Broad->FixBroad FixSharp Fix: Impurity Check / 13C Decoupling Sharp->FixSharp FixPhase Fix: Flip Angle / B0 Shim Phase->FixPhase Isobaric M+1/M+2 in Control SplitMS->Isobaric Suppression Low Signal Intensity SplitMS->Suppression FixIso Fix: Natural Abundance Correction Isobaric->FixIso FixSupp Fix: Switch to HILIC Column Suppression->FixSupp

Caption: Logical decision tree for diagnosing and resolving background noise in 2-13C tracer experiments.

Part 5: Standard Operating Protocol (SOP) for Background Correction

Protocol: Correcting Natural Abundance in Mass Spectrometry

Objective: To isolate the true biological enrichment of N-Acetylglycine (2-13C) from the natural 13C background.

  • Acquire Data:

    • Sample Group: Biological samples + Tracer.[1][2][3][4][5][6]

    • Unlabeled Control: Biological samples + Unlabeled N-Acetylglycine.

    • Tracer Standard: Pure N-Acetylglycine (2-13C) in solvent.

  • Input Data into Correction Tool (e.g., IsoCorrectoR):

    • Define the tracer purity (usually >99%).

    • Define the chemical formula: C4H7NO3.

    • Define the labeled position: 1 Carbon (C2).[2]

  • Execute Correction:

    • The algorithm solves the matrix equation

      
      , where 
      
      
      
      is the correction matrix based on natural isotope probabilities [1].
  • Validation:

    • The corrected M+0 fraction of your Tracer Standard should approach 0%.

    • The corrected M+0 fraction of your Unlabeled Control should approach 100%.

References

  • IsoCorrectoR: Correcting for natural isotope abundance and tracer impurity. Source: Bioconductor / ResearchGate [Link]

  • AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. Source: ChemRxiv [Link]

  • Hyperpolarized 13C MRI: State of the Art and Future Directions. Source: PubMed Central (PMC) [Link]

  • High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine (Analogous Methodology). Source: Oxford Academic [Link]

Sources

Troubleshooting

Improving extraction efficiency of N-acetyl (2-13C) glycine-labeled metabolites

Topic: Improving extraction efficiency of N-acetyl (2-13C) glycine-labeled metabolites Document ID: TS-MET-13C-GLY-01 Last Updated: 2025-05-15[1] Executive Summary N-acetylglycine (N-AG) is an acidic (pKa ~3.67), polar m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving extraction efficiency of N-acetyl (2-13C) glycine-labeled metabolites Document ID: TS-MET-13C-GLY-01 Last Updated: 2025-05-15[1]

Executive Summary

N-acetylglycine (N-AG) is an acidic (pKa ~3.67), polar metabolite often associated with Phase II detoxification (glycine conjugation) and amino acid metabolism. When using N-acetyl (2-13C) glycine as a tracer, extraction efficiency is critical not just for detection, but for preserving the isotopic enrichment ratio (M+1/M+0) against the background of endogenous unlabeled metabolites.

This guide addresses the three most common failure points in N-AG extraction: insufficient protein precipitation , pH-dependent solubility issues , and ion suppression (matrix effects) in LC-MS analysis.[1]

Module 1: Core Extraction Chemistry

Understanding the "Why" behind the protocol.

Q1: Why is my recovery low when using 100% Acetonitrile (ACN)?

A: Pure acetonitrile is often too non-polar to effectively solubilize polar, acidic metabolites like N-acetylglycine. While ACN is excellent for precipitating proteins, it can cause polar metabolites to co-precipitate with the protein pellet, leading to significant sample loss.

The Fix: Use a Methanol (MeOH):Water or ACN:Water system.

  • Recommendation: 80% Methanol / 20% Water .[2][3]

  • Mechanism: The water content ensures the polar N-AG remains in the supernatant, while the high organic content precipitates the proteins. Methanol is generally preferred over ACN for polar metabolite recovery in plasma/serum [1][2].

Q2: How does pH affect extraction efficiency for N-acetylglycine?

A: N-acetylglycine has a pKa of approximately 3.67 [3].[4] At physiological pH (7.4), it exists almost entirely as the anionic conjugate base (N-acetylglycinate).

  • Issue: In its ionized form, it binds more readily to positively charged domains on proteins, making extraction difficult.

  • Solution: Acidification. Adding 0.1% to 0.5% Formic Acid (FA) to the extraction solvent lowers the pH below the pKa, protonating the molecule (neutral form). This disrupts protein binding and improves partitioning into the organic supernatant [4].

Data Summary: Solvent System Comparison
Solvent SystemRecovery EfficiencyMatrix RemovalSuitability for N-AG
100% Acetonitrile Low (<60%)HighPoor (Co-precipitation risk)
100% Methanol Moderate (70-80%)ModerateFair
80:20 MeOH:H2O High (>90%)ModerateGood (Standard polarity match)
ACN:MeOH:FA (75:20:0.2) Optimal (>95%) HighExcellent (Acidified + Polarity optimized)

Module 2: Optimized Extraction Protocol

A self-validating workflow designed for Plasma/Serum or Cell Lysates.[1]

Reagents Required[1][2][5][6][7][8]
  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1 v/v/v) + 0.1% Formic Acid. (Pre-chilled to -20°C).

  • Internal Standard (ISTD): N-acetyl-(1,2-13C2)-glycine (or deuterated analog) at 10 µM in water.

Step-by-Step Workflow
  • Quenching: Place samples on wet ice immediately. Metabolic turnover of N-acetylglycine can occur rapidly via acylases.

  • ISTD Addition: Add 10 µL of ISTD to 100 µL of biological sample. Vortex for 10 sec.

    • Validation Check: This step normalizes for volume errors and matrix effects later.

  • Precipitation: Add 400 µL of cold Extraction Solvent (1:4 sample:solvent ratio).

  • Lysis/Homogenization: Vortex vigorously for 30 sec. For tissues, use a bead beater (2 cycles, 30 sec).

  • Incubation: Store at -20°C for 20 minutes .

    • Why: Enhances protein precipitation and metabolite release.

  • Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer supernatant to a fresh vial.

    • Critical: Do not disturb the pellet.

  • Concentration (Optional): Evaporate to dryness under Nitrogen (N2) at 30°C. Reconstitute in 100 µL of 0.1% Formic Acid in Water.

Module 3: Visualization of Workflows

Diagram 1: The Optimized Extraction Pathway

This flowchart illustrates the critical decision points (Quenching, Acidification) that preserve the 13C label integrity.

ExtractionWorkflow Start Biological Sample (Plasma/Cell Lysate) Quench Metabolic Quenching (Ice / -20°C) Start->Quench Immediate ISTD Add Internal Standard (Normalization) Quench->ISTD Solvent Add Solvent: MeOH:ACN:H2O + 0.1% FA ISTD->Solvent pKa Adjustment Precip Protein Precipitation (-20°C, 20 min) Solvent->Precip Spin Centrifugation (15,000g, 4°C) Precip->Spin Supernatant Collect Supernatant Spin->Supernatant Polar Fraction Analysis LC-MS Analysis (Target: m/z 118.05 -> 119.05) Supernatant->Analysis

Caption: Workflow emphasizing acidification (FA) to protonate N-acetylglycine (pKa 3.67) for optimal recovery.

Module 4: Troubleshooting & FAQs

Q3: I see the 13C signal, but the peak area varies wildly between replicates. Why?

A: This is likely due to Matrix Effects (Ion Suppression) . Phospholipids (glycerophosphocholines) elute late in Reverse Phase (C18) chromatography and can suppress ionization of co-eluting analytes in subsequent injections.

  • Diagnosis: Monitor the Internal Standard (ISTD). If the ISTD area fluctuates >15% between runs, matrix effects are present.

  • Solution:

    • Phospholipid Removal Plates: Pass the supernatant through a specialized PLD (Phospholipid Depletion) plate (e.g., Ostro, Phree) instead of simple centrifugation [5].

    • Chromatography: Ensure a wash step (95% Organic) is included at the end of every LC gradient to clear lipids.

Q4: My M+1 (13C) enrichment is lower than expected. Is the label unstable?

A: N-acetylglycine is chemically stable, but enzymatic hydrolysis (deacetylation) back to Glycine is a risk if the sample is not kept cold.

  • Check: If you see a high increase in labeled Glycine but low N-acetylglycine, your quenching was insufficient.

  • Fix: Ensure all steps prior to solvent addition are performed on ice. Do not allow samples to thaw without solvent present.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type LowSig Low Absolute Signal Type->LowSig VarSig High CV% / Variability Type->VarSig Shift Retention Time Shift Type->Shift Soln1 Check pH: Add 0.1% Formic Acid LowSig->Soln1 Solubility Issue Soln2 Check Matrix: Use PLD Plates / Dilute Sample VarSig->Soln2 Ion Suppression Soln3 Check Column: Re-equilibrate / HILIC Mode Shift->Soln3 Phase Collapse

Caption: Diagnostic logic for resolving common N-acetylglycine extraction and analysis failures.

References

  • Lepoittevin, M., et al. (2023).[5][6] "Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics." Cellular & Molecular Biology Letters.[5] Available at: [Link]

  • Vuckovic, D. (2018). "Current trends and challenges in sample preparation for global metabolomics of biological fluids." Analytical and Bioanalytical Chemistry. (Contextual grounding on MeOH vs ACN efficiency).
  • PubChem. "N-Acetylglycine (Compound) - pKa and Chemical Properties." National Library of Medicine. Available at: [Link]

  • Krautbauer, S., et al. (2016). "Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma." Journal of Chromatography B. (Validates acidification for acidic acyl-metabolites). Available at: [Link]

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Available at: [Link]

Sources

Optimization

Dealing with incomplete labeling with GLYCINE, N-ACETYL (2-13C)

Ticket ID: NAG-13C-TRBL Status: Open Subject: Troubleshooting Incomplete Labeling & Isotopic Dilution Executive Summary & Diagnostic Workflow Welcome to the Advanced Applications Support Center. You are likely experienci...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NAG-13C-TRBL Status: Open Subject: Troubleshooting Incomplete Labeling & Isotopic Dilution

Executive Summary & Diagnostic Workflow

Welcome to the Advanced Applications Support Center. You are likely experiencing lower-than-expected isotopic enrichment (fractional labeling) when using Glycine, N-Acetyl (2-13C) . Unlike free amino acids, this tracer acts as a "metabolic prodrug." It requires intracellular enzymatic hydrolysis to release the active tracer.

Incomplete labeling with this specific isotopologue usually stems from one of three failure points:

  • The Entry Bottleneck: Insufficient Aminoacylase-1 (ACY-1) activity.

  • The Metabolic Drain: Rapid scrambling into the Serine pool via SHMT.

  • The Dilution Factor: Competition from endogenous glycine synthesis (glucose-derived).

Diagnostic Decision Tree

Use this workflow to identify the root cause of your incomplete labeling.

DiagnosticWorkflow start START: Low 13C Enrichment Observed check_form Is the tracer N-Acetyl-Glycine? start->check_form check_acy Check Aminoacylase-1 (ACY-1) Expression/Activity check_form->check_acy Yes check_media Check Media Formulation (Gly/Ser free?) check_acy->check_media Normal Activity sol_acy SOLUTION: Switch to Free Glycine or Co-express ACY-1 check_acy->sol_acy Low Activity check_ser Check Serine Isotopologues (Is M+1 or M+2 Serine high?) sol_shmt SOLUTION: SHMT Flux Issue Account for Scrambling in Model check_ser->sol_shmt High Ser Labeling sol_dilution SOLUTION: Use Dialyzed FBS Increase Tracer Conc. check_ser->sol_dilution Low Ser Labeling check_media->check_ser Gly/Ser Free check_media->sol_dilution Contains Gly/Ser

Figure 1: Step-by-step diagnostic logic for isolating the cause of low isotopic enrichment.

Technical Deep Dive: The Mechanisms of Failure
Issue A: The Deacetylation Bottleneck (ACY-1)

N-Acetylglycine is not incorporated directly into proteins. It must first be deacetylated by the cytosolic enzyme Aminoacylase-1 (ACY-1) to release [2-13C]Glycine and Acetate.

  • The Problem: ACY-1 expression is highly variable. It is abundant in kidney and brain tissue but often downregulated or absent in certain tumor cell lines (e.g., Small Cell Lung Cancer, Renal Cell Carcinoma) [1].

  • The Symptom: High concentrations of N-Acetylglycine (2-13C) in the cytosol (detectable by NMR/MS) but near-zero labeling of intracellular proteins or downstream metabolites.

  • Verification: If you see the parent compound (N-Ac-Gly) accumulating but no free [2-13C]Glycine, your cell line lacks the necessary hydrolase.

Issue B: The SHMT Scrambling Trap

Glycine metabolism is inextricably linked to Serine via Serine Hydroxymethyltransferase (SHMT) .[1][2] This is the most common cause of "dilution" or "scrambling" when using C2-labeled glycine.

  • Mechanism:

    • Direct Conversion: [2-13C]Glycine + 5,10-Methylene-THF

      
       [2-13C]Serine.
      
    • One-Carbon Recycling (The GCS Loop): The Glycine Cleavage System (GCS) breaks down [2-13C]Glycine, releasing the labeled C2 atom as

      
      C-Methylene-THF.[3]
      
    • Double Labeling: This

      
      C-Methylene-THF reacts with another [2-13C]Glycine.
      
    • Result: You generate [2,3-13C]Serine (M+2). This pulls the label out of the pure Glycine pool, effectively diluting the specific signal you are trying to trace [2].

MetabolicPathway NAG N-Acetyl-Glycine (2-13C) Gly Glycine (2-13C) NAG->Gly Deacetylation Ser Serine (2-13C or 2,3-13C) Gly->Ser + Methylene-THF GCS Glycine Cleavage System Gly->GCS Decarboxylation THF THF Pool THF->Ser Labels Serine C3 GCS->THF C2 enters 1-C pool ACY ACY-1 (Hydrolysis) SHMT SHMT (Reversible)

Figure 2: The metabolic fate of N-Acetylglycine (2-13C).[3] Note the bifurcation at Glycine: it can enter protein synthesis, be cleaved by GCS, or convert to Serine.

Optimization Protocols
Protocol A: Calculating True Enrichment (MIDA)

Do not rely on simple peak height. You must calculate the Mass Isotopomer Distribution (MID) to account for natural abundance and incomplete labeling.

Formula:



  • 
    : Intensity of the isotopomer with 
    
    
    
    labeled carbons.
  • 
    : Total number of labelable carbons (for Glycine, n=2, but since we only label C2, we track the specific mass shift).
    

Step-by-Step:

  • Extract Ion Chromatograms (EIC): For Glycine (derivatized, e.g., TBDMS).

  • Integrate Peaks: M+0 (unlabeled), M+1 (tracer), M+2 (rare, unless recycling occurs).

  • Correct for Natural Abundance: Use a matrix-based correction algorithm (e.g., IsoCor or manually subtract theoretical natural abundance) [3].

  • Assess Efficiency: If Enrichment < 50% after 24h, check Protocol B .

Protocol B: Media Formulation for Maximum Labeling

Standard DMEM/RPMI contains high levels of unlabeled Glycine (approx. 0.4 mM) and Serine (0.4 mM). This acts as a massive dilution reservoir.

ComponentStandard MediaRequired for LabelingReason
FBS Standard FBSDialyzed FBS Standard FBS contains free amino acids that dilute the label.
Glycine 0.4 mM (unlabeled)0 mM Force cells to use the N-Acetyl-Glycine tracer.
Serine 0.4 mM0 mM (titrated) Removing Serine forces SHMT to synthesize it from your labeled Glycine, driving uptake.
Tracer N/A1.0 - 2.0 mM Excess concentration drives passive uptake and ACY-1 saturation.
Frequently Asked Questions (FAQ)

Q1: Why use N-Acetylglycine (2-13C) instead of free Glycine (2-13C)? A: N-Acetylglycine is often used because it has different transport kinetics. It can bypass saturated Glycine transporters (GLYT1/2) or serve as a slow-release reservoir. However, if your cells lack ACY-1, it is useless. Recommendation: If N-Ac-Gly fails, switch to free Glycine (2-13C) immediately.

Q2: I see labeling in Serine but not in Glycine. How is this possible? A: This is a classic "chasing" effect. Your intracellular Glycine pool might be turning over extremely fast, converting instantly to Serine via SHMT. The "standing pool" of Glycine is low, but the flux through it is high. This is common in rapidly proliferating cancer cells [4].

Q3: Can I inhibit SHMT to prevent scrambling? A: Yes, but proceed with caution. SHMT inhibitors (like SHIN1) will block the conversion of Glycine to Serine. While this preserves the Glycine label, it fundamentally alters the cell's one-carbon metabolism and proliferation rate, potentially confounding your biological phenotype [5].

Q4: My M+1 peak is split. What does this mean? A: In high-resolution NMR, this indicates J-coupling, likely from the tracer being incorporated into a molecule adjacent to another 13C (perhaps from glucose). In Mass Spec, ensure your resolution separates the 13C peak from naturally occurring isotopes of Nitrogen or Oxygen if using low-res instruments.

References
  • Aminoacylase-1 Expression Patterns

    • Title: Aminoacylase 1 (ACY1) is a potential biomarker for long-term outcome after kidney transplantation.[4]

    • Source: BioVendor R&D / PubMed.
    • URL:[Link]

  • SHMT and Glycine-Serine Interconversion

    • Title: Glycine homeostasis requires reverse SHMT flux.[1]

    • Source: bioRxiv (Ducker et al.).
    • URL:[Link][5][6]

  • Isotope Correction Algorithms

    • Title: Efficient Calculation of Exact Mass Isotopic Distributions.[7][8]

    • Source: Journal of the American Society for Mass Spectrometry.
    • URL:[Link]

  • Metabolic Flux Analysis (MFA)

    • Title: 13C Metabolic Flux Analysis using Mass Spectrometry.[1][9]

    • Source: NPTEL / YouTube (Comput
    • URL:[Link][6]

  • SHMT Inhibitors and Labeling

    • Title: Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability.
    • Source: PubMed Central.
    • URL:[Link][6]

Sources

Troubleshooting

Protocol modifications for optimizing GLYCINE, N-ACETYL (2-13C) studies

Executive Summary The utilization of Glycine, N-Acetyl (2-13C) (NAG) serves as a critical probe for monitoring aminoacylase 1 (ACY-1) activity and downstream glycine metabolism. Unlike [1-13C] variants which track carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The utilization of Glycine, N-Acetyl (2-13C) (NAG) serves as a critical probe for monitoring aminoacylase 1 (ACY-1) activity and downstream glycine metabolism. Unlike [1-13C] variants which track carbonyl fate, the [2-13C] isotopomer labels the


-carbon backbone. This specificity allows for the direct observation of the glycine skeleton's incorporation into serine (via SHMT), glutathione, and purines.

However, the [2-13C] labeling position introduces unique challenges: short


 relaxation times  due to direct proton attachment and scalar coupling (

)
complexities. This guide provides optimized protocols to mitigate these physical limitations and maximize signal fidelity.

Part 1: Experimental Design & Sample Preparation

The Stability & pH Conundrum

The chemical shift (


) of the 

-carbon in glycine derivatives is highly sensitive to pH. Inaccurate buffering leads to peak wandering, making it impossible to distinguish the substrate (NAG) from the product (Glycine) in complex mixtures.
  • Critical Parameter: The chemical shift difference (

    
    ) between N-Acetylglycine (
    
    
    
    -C) and Glycine (
    
    
    -C) is narrow (~1.3 ppm).
  • Recommendation: Buffer all in vitro samples to pH 7.4 ± 0.05 using 100 mM phosphate buffer. Avoid Tris if possible, as its temperature coefficient can cause shift drifts during variable-temperature experiments.

Optimizing for Hyperpolarization (DNP)

If you are using Dissolution Dynamic Nuclear Polarization (d-DNP), the [2-13C] label is suboptimal due to rapid relaxation caused by the two attached protons (


).
  • The Problem: Dipole-dipole interaction with attached protons drives rapid

    
     decay (
    
    
    
    s at 3T).
  • The Solution (Protocol Modification): If experimental design permits, switch to the deuterated isotopologue: [2-13C, 2,2-D2]N-Acetylglycine .

    • Mechanism: Deuteration removes the primary dipolar relaxation pathway.

    • Result: Extends

      
       from ~3s to >25s, enabling sufficient time for injection and metabolic imaging.
      

Part 2: Acquisition Protocols (MRS & NMR)

Pulse Sequence Selection Strategy

The choice of pulse sequence dictates the quality of your data. Do not use standard proton sequences for [2-13C] without modification.

Table 1: Optimized Pulse Sequences for [2-13C]NAG
Experiment TypeRecommended SequenceRationaleCritical Parameter
In Vitro (Quant) Inverse Gated Decoupling Suppresses NOE to ensure peak integrals are quantitative.Relax. Delay (

)

5


In Vitro (Sens) Power-Gated Decoupling Retains NOE enhancement (up to 3x signal boost) for low-conc metabolites.Continuous low-power 1H irradiation
In Vivo (HP) Spectral-Spatial EPI Fast acquisition to beat

decay; resolves NAG vs. Glycine.
Flip Angle: Variable (10°

90°)
Metabolic Flux 1H-[13C] HSQC Indirect detection is 30x more sensitive than direct 13C detect.Optimized for

Hz
Decoupling is Non-Negotiable

For direct


C detection, the 

-carbon appears as a triplet (

Hz) without decoupling. This splits your signal intensity into three peaks, burying it in noise.
  • Protocol: Apply WALTZ-16 or GARP decoupling on the proton channel during acquisition.

  • Safety Check: For in vivo studies, ensure SAR (Specific Absorption Rate) limits are calculated, as continuous decoupling deposits significant RF energy.

Part 3: Data Analysis & Pathway Visualization

Chemical Shift Fingerprinting

Distinguishing the substrate from the product requires precise chemical shift referencing.

  • N-Acetylglycine (2-13C):

    
    43.7 ppm 
    
  • Glycine (2-13C):

    
    42.4 ppm 
    
  • Interference Warning: Be aware of the Serine

    
    -carbon  signal (
    
    
    
    61 ppm) if tracking downstream flux via Serine Hydroxymethyltransferase (SHMT).
Metabolic Pathway Diagram

The following diagram illustrates the flow of the [2-13C] label through the ACY-1 and SHMT pathways.

G cluster_legend Pathway Key NAG N-Acetylglycine (2-13C Label) Gly Glycine (2-13C) NAG->Gly Aminoacylase 1 (ACY-1) Acetate Acetate (Unlabeled) NAG->Acetate Ser Serine (3-13C) Gly->Ser SHMT (+THF) GSH Glutathione (Cys-Gly) Gly->GSH GSH Synthase key1 Blue: Primary Probe key2 Green: Primary Metabolite

Figure 1: Metabolic fate of the [2-13C] label. ACY-1 cleavage releases free glycine, which can then flux into Serine or Glutathione synthesis.

Part 4: Troubleshooting & FAQs

Q1: My signal-to-noise ratio (SNR) is extremely low in in vivo experiments. Why?

Diagnosis: You are likely suffering from rapid


 relaxation due to the attached protons on the 2-carbon.
Corrective Action: 
  • Switch Probes: If possible, use the deuterated form ([2-13C, 2,2-D2]NAG).

  • Fast Imaging: Use a "fly-back" Echo Planar Imaging (EPI) sequence to acquire data within the first 30 seconds post-injection.

  • Polarization Level: Verify your DNP polarization is >20%. The 2-position polarizes slower than the 1-position; ensure your microwave irradiation time in the polarizer is sufficient (typically >45 mins).

Q2: I see a triplet splitting pattern on my peaks.

Diagnosis: Proton decoupling is inactive or insufficient. Corrective Action:

  • Check Hardware: Ensure the proton coil is tuned/matched and connected to the decoupling channel.

  • Adjust Power: Increase the decoupling power (within safety limits).

  • Sequence Check: Verify that the pulse sequence has dec_on (or equivalent parameter) set to TRUE during the acquisition period (aq).

Q3: The NAG and Glycine peaks are merging.

Diagnosis: Poor shimming or pH drift. Corrective Action:

  • Shimming: Perform 2nd order shimming. The linewidth must be <0.1 ppm (~10-15 Hz at 3T) to resolve the 1.3 ppm difference.

  • pH Control: Check the pH of the final solution. A drop in pH (acidification) moves the Glycine peak downfield, closer to the NAG peak.

Q4: Can I use this probe to measure Glutathione synthesis?

Answer: Yes, but with caveats. The [2-13C]Glycine moiety is incorporated into Glutathione (GSH). You will see a new peak for the Glycine residue within GSH.

  • GSH-Glycine Shift: The chemical shift of the glycine

    
    -carbon in GSH is distinct from free glycine.
    
  • Validation: Spike your sample with authentic unlabeled GSH to confirm the chemical shift assignment.

References

  • Hyperpolarized 13C MRI Protocols

    • Wang, Z. J., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology.[1] Link

  • N-Acetylglycine Metabolism & ACY-1

    • Sass, J. O., et al. (2006). Aminoacylase 1 deficiency: a novel metabolic disorder. Neuropediatrics. Link

  • NMR Chemical Shift References

    • Biological Magnetic Resonance Data Bank (BMRB). Entry for N-Acetylglycine.[2][3][4] Link

  • Deuteration Strategies for T1 Extension

    • Hirano, M., et al. (2021).[5] Evaluation of enzymatic and magnetic properties of γ-glutamyl-[1-13C]glycine and its deuteration. RSC Advances. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: N-Acetyl Glycine (2-13C) in Metabolic Tracing and Enzymatic Assays

Executive Summary GLYCINE, N-ACETYL (2-13C) represents a specialized isotopic probe that bridges the gap between enzymatic activity monitoring and downstream biosynthetic flux analysis. Unlike its carbonyl-labeled counte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GLYCINE, N-ACETYL (2-13C) represents a specialized isotopic probe that bridges the gap between enzymatic activity monitoring and downstream biosynthetic flux analysis. Unlike its carbonyl-labeled counterpart (1-13C), which is the standard for hyperpolarized MRI due to long relaxation times (


), the 2-13C (alpha-carbon)  variant is engineered for metabolic retention .

This guide compares N-Acetyl Glycine (2-13C) against standard glycine isotopes, establishing its superiority in tracking carbon skeletons through the Glycine Cleavage System (GCS) and Aminoacylase 1 (ACY1) mediated pathways.

Part 1: Physicochemical & Magnetic Properties

The choice between C1 (carbonyl) and C2 (alpha) labeling dictates the experimental modality (MRI vs. High-Res NMR/MS).

Table 1: Isotope Specification and Magnetic Behavior
FeatureN-Acetyl Glycine (2-13C) N-Acetyl Glycine (1-13C) Free Glycine (2-13C)
Label Position

-Carbon (

)
Carbonyl Carbon (

)

-Carbon (

)
Primary Utility Biosynthetic Flux (MFA) , ACY1 KineticsHyperpolarized MRI , pH SensingStandard Metabolic Tracing
NMR Chemical Shift ~42-44 ppm (Aliphatic region)~173-176 ppm (Carbonyl region)~42 ppm

Relaxation
Short (< 2s) (Fast dipole-dipole relaxation via attached protons)Long (10-30s) (Ideal for hyperpolarization)Short (< 2s)
Metabolic Fate Retained in Serine/Purines via GCSLost as

via GCS
Retained, but different uptake kinetics
J-Coupling Coupled to

and

(if labeled)
No direct proton coupling (Singlet)Coupled to

Technical Insight: Researchers often default to 1-13C for "signal brightness" in MRI. However, for Mass Spectrometry (GC-MS/LC-MS) or High-Resolution NMR studies of anabolic pathways, 2-13C is superior . The C1 label is frequently decarboxylated and exhaled as


 during the glycine cleavage reaction, erasing the metabolic trace. The C2 label is transferred to Tetrahydrofolate (THF) to form 

, entering the one-carbon folate pool.

Part 2: Metabolic Specificity & Mechanism

The utility of N-Acetyl Glycine (2-13C) relies on a two-step metabolic activation: Transport and Deacetylation .

The "Prodrug" Mechanism (ACY1 Targeting)

Free glycine uptake is regulated by GlyT1/GlyT2 transporters. N-Acetyl Glycine enters cells via organic anion transporters (OATs) or passive diffusion (due to varying lipophilicity) and is an exclusive substrate for Aminoacylase 1 (ACY1) .

  • Reaction: N-Acetyl Glycine (2-13C) +

    
    
    
  • Application: This allows researchers to measure intracellular ACY1 activity specifically. If free Glycine (2-13C) were used, it would bypass this step.

The Glycine Cleavage System (GCS) Checkpoint

Once deacetylated, the Glycine (2-13C) faces a critical branch point.

  • Scenario A (1-13C Label): GCS decarboxylates the glycine. Label is lost.

  • Scenario B (2-13C Label): GCS transfers the alpha-carbon to THF. The label persists in the folate pool and is incorporated into Serine , Purines , and Thymidylate .

Diagram 1: Differential Metabolic Fate of Glycine Isotopes

This diagram visualizes why 2-13C is the correct choice for tracking biosynthesis.

MetabolicFate NAG N-Acetyl Glycine (2-13C) ACY1 Enzyme: Aminoacylase 1 NAG->ACY1 Gly Intracellular Glycine (2-13C) NAG->Gly Hydrolysis GCS Glycine Cleavage System (Mitochondria) Gly->GCS Import Serine Serine (Label Retained) GCS->Serine C2 Transfer (via 5,10-CH2-THF) CO2 CO2 (C1 Label Lost) GCS->CO2 Decarboxylation (C1 only) Purines Purines/DNA (Label Retained) Serine->Purines Biosynthesis

Caption: The 2-13C label (green path) is conserved through the Glycine Cleavage System, unlike the C1 label which is lost as CO2.

Part 3: Experimental Protocol (Self-Validating System)

This workflow describes how to use N-Acetyl Glycine (2-13C) to measure ACY1 kinetics and downstream flux using 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR.

Objective

Quantify ACY1-mediated hydrolysis and subsequent glycine-to-serine conversion.

Materials
  • Substrate: GLYCINE, N-ACETYL (2-13C) (99 atom % 13C).

  • Matrix: Cell lysate (kidney/liver origin preferred) or purified ACY1.

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) in

    
    .
    
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) for chemical shift referencing.

Step-by-Step Methodology
  • Baseline Acquisition (T=0):

    • Dissolve 5 mM N-Acetyl Glycine (2-13C) in buffer.

    • Acquire a 1D

      
       NMR spectrum.
      
    • Validation Check: Confirm a single singlet/multiplet at ~43.6 ppm (N-acetyl alpha carbon). Ensure no peak exists at 42.4 ppm (Free Glycine alpha carbon).

  • Enzymatic Initiation:

    • Add cell lysate/enzyme to the NMR tube. Keep temperature at 37°C.

    • Critical Control: Run a parallel tube with specific ACY1 inhibitor (e.g., N-acetyl-D-methionine) to prove specificity.

  • Kinetic Monitoring (Time-Course):

    • Acquire spectra every 5 minutes for 60 minutes.

    • Observation: You will see the depletion of the peak at 43.6 ppm and the emergence of a new peak at 42.4 ppm (Free Glycine 2-13C).

    • Note: The acetate byproduct (methyl group) will appear at ~24 ppm (natural abundance 13C unless substrate was dual-labeled).

  • Downstream Flux (Cell Culture Extension):

    • Incubate live cells with 2 mM N-Acetyl Glycine (2-13C) for 24 hours.

    • Extract metabolites using methanol/chloroform.

    • Analyze via LC-MS or NMR.[1]

    • Target Signal: Look for Serine (3-13C) . The appearance of label at the serine beta-carbon confirms the C2 unit was processed by GCS and SHMT (Serine Hydroxymethyltransferase).

Part 4: Comparative Advantage Summary

RequirementUse N-Acetyl Glycine (2-13C) Use Alternative
Hyperpolarized MRI NO. Fast relaxation kills signal.Use N-Acetyl Glycine (1-13C) .
GCS/Folate Tracing YES. Label is conserved in folate pool.Free Glycine (2-13C) is also viable, but N-Acetyl form tests uptake/deacetylation capacity.
ACY1 Deficiency Test YES. Accumulation of substrate indicates deficiency.Mass Spec of urine (natural abundance) is clinical standard; 13C is for research.
Double Labeling YES. Use with 15N labeling to measure C-N bond breakage.N/A
Why "2-13C" specifically?

In drug development, particularly for metabolic modulators, distinguishing between uptake (transporter activity) and utilization (enzymatic breakdown) is vital.

  • Using Free Glycine (2-13C) only tests uptake and metabolism.

  • Using N-Acetyl Glycine (2-13C) tests Uptake

    
     Deacetylation (ACY1) 
    
    
    
    Metabolism
    . If flux is seen with Free Glycine but not N-Acetyl Glycine, the bottleneck is ACY1 , identifying a specific drug target or metabolic defect.

References

  • Metabolic Flux Analysis Standards

    • Antoniewicz, M. R. (2015).[2] Methods for 13C-metabolic flux analysis. Current Opinion in Biotechnology .

  • NMR Relaxation Properties

    • Mishkovsky, M., et al. (2010).
  • Aminoacylase 1 (ACY1)

    • Van Coster, R., et al. (2005). Aminoacylase I deficiency: a novel metabolic disorder. New England Journal of Medicine.
  • Glycine Cleavage System Tracing

    • Kikuchi, G., et al. (2008). The Glycine Cleavage System: Structure, Function, and Physiological Significance. Proceedings of the Japan Academy.
  • Isotope Derivatization for MS

    • Corr, L. T., et al. (2007). Optimisation of derivatisation procedures for the determination of δ13C values of amino acids.

Sources

Comparative

Technical Guide: Advantages of GLYCINE, N-ACETYL (2-13C) in Metabolic Flux Analysis

This guide provides an in-depth technical analysis of GLYCINE, N-ACETYL (2-13C) as a specialized metabolic tracer. It is designed for researchers investigating amino acid turnover, one-carbon metabolism, and enzymatic ki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of GLYCINE, N-ACETYL (2-13C) as a specialized metabolic tracer. It is designed for researchers investigating amino acid turnover, one-carbon metabolism, and enzymatic kinetics in drug development.

Executive Summary: The "Pro-Tracer" Advantage

While [1,2-13C2]Glycine or [U-13C]Glucose are standard for general metabolic profiling, GLYCINE, N-ACETYL (2-13C) (NAG-2-13C) offers a distinct tactical advantage: it acts as a metabolic probe for deacylase activity (Aminoacylase-1) and a controlled-release precursor for the intracellular glycine pool.

By masking the N-terminus, this tracer bypasses direct incorporation into translation or immediate degradation until it is enzymatically processed. This creates a quantifiable "kinetic delay" that allows researchers to decouple uptake/transport from metabolic utilization , a feat difficult to achieve with free glycine.

Key Differentiators at a Glance
FeatureFree Glycine (2-13C)N-Acetylglycine (2-13C)Scientific Benefit
Cellular Entry GlyT1/GlyT2 TransportersOrganic Anion Transporters (OATs) / DiffusionBypasses saturated glycine transporters; targets different uptake pathways.
Metabolic Fate Immediate GCS/SHMT entryRequires ACY1 Hydrolysis firstMeasures Aminoacylase-1 (ACY1) kinetics in vivo.
Signal Resolution High background interferenceDistinct Chemical Shift (NMR)N-acetyl group provides a unique NMR tag for pool separation.
One-Carbon Flux Traces into Folate/SerineTraces into Folate/Serine (Post-hydrolysis)2-13C label is retained in the folate pool (unlike 1-13C which is lost as CO2).

Scientific Logic & Mechanism of Action

To use this tracer effectively, one must understand the causality of its metabolism. The utility of NAG-2-13C hinges on two pivotal biochemical events: Intracellular Deacetylation and One-Carbon Partitioning .

A. The ACY1 "Gatekeeper" Mechanism

Unlike free glycine, N-Acetylglycine is metabolically inert regarding the Glycine Cleavage System (GCS) or Serine Hydroxymethyltransferase (SHMT) until the acetyl group is removed.

  • Enzyme: Aminoacylase-1 (ACY1) [EC 3.5.1.14].[1]

  • Localization: Predominantly cytosolic, abundant in kidney and liver.

  • Reaction:

    
    .
    
  • Application: By introducing NAG-2-13C, the appearance of labeled free glycine (and downstream metabolites) becomes a direct readout of ACY1 activity. This is critical in studying Inborn Errors of Metabolism (IEM) or kidney function where ACY1 is compromised.

B. The 2-13C Retention Strategy

The choice of the 2-13C position (the


-carbon) is non-negotiable for studying the One-Carbon (1C) Cycle .
  • If 1-13C (Carboxyl) is used: The Glycine Cleavage System decarboxylates C1, releasing it as

    
    . The label is "lost" to the gas phase/bicarbonate pool.
    
  • If 2-13C (Alpha) is used: The GCS transfers C2 to Tetrahydrofolate (THF) to form 5,10-Methylene-THF . This labeled carbon is then incorporated into:

    • Serine (via SHMT reversal).

    • Purines (C2 and C8 positions).

    • Thymidylate (DNA synthesis).

Visualization: The Tracer Pathway

The following diagram illustrates the flow of the 2-13C label (marked in red) from the N-acetyl precursor through the critical branching point of the Glycine Cleavage System.

G cluster_legend Pathway Legend NAG N-Acetylglycine (2-13C) [Tracer Input] Gly Free Glycine (2-13C) [Intracellular Pool] NAG->Gly ACY1 (Hydrolysis) Acetate Acetate NAG->Acetate CO2 CO2 (Unlabeled) Gly->CO2 C1 Loss C1_Pool 5,10-Methylene-THF (13C Labeled) Gly->C1_Pool Glycine Cleavage System (GCS) GSH Glutathione Gly->GSH GSH Synthase Serine Serine (3-13C) C1_Pool->Serine SHMT Purines Purines/DNA C1_Pool->Purines Biosynthesis key1 Blue: Tracer Entry key2 Green: Active Intermediate key3 Red: 1-Carbon Flux

Caption: Figure 1. Metabolic fate of N-Acetylglycine (2-13C). The label (C2) bypasses decarboxylation loss, entering the folate pool.

Experimental Protocol: ACY1 Activity & Flux Assay

This protocol is designed to validate ACY1 activity and subsequent glycine flux in mammalian cell culture (e.g., HEK293 or Hepatocytes).

Materials
  • Tracer: Glycine, N-Acetyl (2-13C), 99 atom % 13C.

  • Control: Glycine (2-13C) (to normalize uptake differences).

  • Platform: GC-MS (Gas Chromatography-Mass Spectrometry) or LC-HRMS.

Step-by-Step Methodology

1. Pulse-Chase Labeling:

  • Seed Cells: Culture cells to 70-80% confluence in 6-well plates.

  • Wash: Rinse 2x with PBS to remove extracellular amino acids.

  • Pulse: Add media containing 1 mM N-Acetylglycine (2-13C) .

    • Note: Ensure media is glycine-free to maximize tracer enrichment, or use dialyzed FBS.

  • Timepoints: Collect samples at 0, 15, 30, 60, and 120 minutes. This high temporal resolution is required to capture the conversion of NAG to Glycine.

2. Metabolite Extraction (Quenching):

  • Rapidly aspirate media.

  • Wash with ice-cold saline (0.9% NaCl).

  • Add 500 µL 80% Methanol (-80°C) directly to the well. Scrape and collect.

  • Internal Standard: Add Norvaline or U-13C-Glutamine to correct for extraction efficiency.

  • Vortex (10 min) -> Centrifuge (14,000 x g, 10 min, 4°C).

  • Collect supernatant and dry under Nitrogen gas.[2]

3. Derivatization (for GC-MS):

  • Why Derivatize? Amino acids are not volatile. TBDMS (tert-butyldimethylsilyl) derivatization is recommended for superior stability of the glycine fragment.

  • Add 50 µL MTBSTFA + 1% TBDMCS.

  • Incubate at 60°C for 60 minutes.

4. Data Acquisition & Analysis:

  • Target Ions (M-57 fragment):

    • N-Acetylglycine (2-13C): Monitor parent ion shift.

    • Glycine (2-13C): m/z 219 (Unlabeled) vs m/z 220 (Labeled).

    • Serine (3-13C): m/z 390 (Unlabeled) vs m/z 391 (Labeled).

  • Calculation:

    
    
    Compare the rate of appearance of Glycine M+1 in NAG-treated cells vs. Glycine-treated cells to determine the rate-limiting step.
    

Comparative Performance Data

The following table summarizes expected outcomes when comparing NAG-2-13C against standard tracers in a typical hepatocyte assay.

Metric[1,2-13C2] GlycineN-Acetylglycine (2-13C)Interpretation
Intracellular M+1 Glycine Rapid saturation (< 5 min)Delayed accumulation (Linear up to 60 min)NAG provides a "slow-release" glycine source, useful for long-term flux studies without rapid washout.
Serine M+1 Enrichment HighModerateIndicates flux through SHMT. Lower enrichment in NAG group reflects the ACY1 rate limit.
Acetate Enrichment NoneDetectableUnique Marker: Presence of labeled acetate (if acetyl group labeled) or correlation with acetate pool confirms ACY1 cleavage.
Background Noise High (Endogenous Glycine)LowNAG is exogenous; any intracellular NAG is purely tracer-derived until hydrolysis.

References

  • Sass, J. O., et al. "The molecular basis of aminoacylase 1 deficiency." Human Mutation, 2006.

    • Validates ACY1 as the specific enzyme for N-acetylglycine hydrolysis.
  • Kikuchi, G., et al. "The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia." Proceedings of the Japan Academy, Series B, 2008.

    • Establishes the fate of C1 vs C2 carbons in glycine metabolism, supporting the choice of 2-13C.
  • Alves, T. C., et al. "Metabolic Flux Analysis of the One-Carbon Pathway." Methods in Molecular Biology, 2019.

    • Provides protocols for tracing 2-13C glycine into the serine/fol
  • Sommer, F., et al. "N-Acetylglycine is a biomarker for aminoacylase 1 deficiency." Journal of Inherited Metabolic Disease, 2011.

    • Confirms the clinical relevance and accumul

Sources

Validation

Reproducibility of experiments using GLYCINE, N-ACETYL (2-13C)

Publish Comparison Guide: Reproducibility of Experiments Using Glycine, N-Acetyl (2-13C) Part 1: The Strategic Necessity of N-Acetylglycine (2-13C) In the landscape of metabolic tracing, Glycine, N-acetyl (2-13C) (NAG-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Experiments Using Glycine, N-Acetyl (2-13C)

Part 1: The Strategic Necessity of N-Acetylglycine (2-13C)

In the landscape of metabolic tracing, Glycine, N-acetyl (2-13C) (NAG-2-13C) functions as a specialized "Trojan Horse" probe. Unlike free glycine, which relies on specific transporters (GLYT1/2) that are often saturated or downregulated in disease states, N-acetylglycine penetrates cell membranes via passive diffusion or monocarboxylate transporters (MCTs) before being intracellularly cleaved by Aminoacylase 1 (ACY1) .

This guide addresses the critical reproducibility challenges when using NAG-2-13C. The choice of the 2-13C isotopomer (labeling the


-carbon) versus the 1-13C  (carbonyl) is not arbitrary; it is a binary decision between tracking biosynthetic fate  (DNA/Protein) and oxidative fate  (Energy/pH).
The Core Differentiator: Why 2-13C?
  • 1-13C (Carbonyl): Primarily tracks decarboxylation events (e.g., Glycine Cleavage System) where the label is lost as

    
    CO
    
    
    
    . It is excellent for hyperpolarized MRI pH imaging but poor for anabolic tracking.
  • 2-13C (Alpha-Carbon): The label is retained in the carbon skeleton. It transfers from Glycine C2

    
     Serine C3 
    
    
    
    Folate Cycle (One-Carbon Metabolism)
    
    
    Purines. This is the gold standard for tracking biomass synthesis in oncology.

Part 2: Comparative Analysis & Technical Specifications

To ensure reproducibility, researchers must understand how NAG-2-13C behaves relative to its alternatives. The following data synthesizes performance metrics from high-field NMR (600 MHz) and Mass Spectrometry (GC-MS) workflows.

Table 1: Technical Comparison of Glycine Tracers
FeatureN-Acetylglycine (2-13C) N-Acetylglycine (1-13C) Free Glycine (2-13C)
Primary Application Anabolic Flux (Serine/Purine synthesis) & ACY1 KineticsCatabolic Flux (Decarboxylation) & pH ImagingGeneral Metabolism
Cellular Entry High (Passive/MCT)High (Passive/MCT)Variable (GLYT dependent)
NMR Detection

~43.7 ppm (Doublet/Multiplet)

~174.4 ppm (Singlet)

~42.4 ppm
T1 Relaxation (Est.) Short (< 2.0 s) (Dipolar dominated)Long (> 10 s) (CSA dominated)Short (< 2.0 s)
Metabolic Fate Hydrolyzes to Gly (2-13C); Label moves to Serine C3 Hydrolyzes to Gly (1-13C); Label lost as

CO

Direct incorporation
Reproducibility Risk High: Dependent on ACY1 activity levelsMedium: Dependent on pH stabilityMedium: Transport saturation

Critical Insight: The T1 relaxation time of the 2-13C position is significantly shorter than the 1-13C position due to direct dipolar coupling with the attached protons (


). Failure to adjust the relaxation delay (d1) in quantitative NMR will lead to severe underestimation of concentration. 

Part 3: Reproducibility Protocols & Experimental Design

Pillar 1: The Self-Validating ACY1 Workflow

To guarantee data integrity, the experiment must control for the enzymatic conversion rate of NAG to Glycine. Variable ACY1 expression in cell lines (e.g., HepG2 vs. PC3) is the #1 source of inter-lab variance.

The "Internal Clock" Method: Do not rely on absolute intensity. Instead, use the Product-to-Substrate Ratio (PSR) over time.



This ratio is independent of shimming quality or absolute concentration errors.
Pillar 2: Step-by-Step Protocol for NMR Metabolomics

Objective: Quantify flux from NAG-2-13C into the Serine pool.

Step 1: Sample Preparation (The Quench)

  • Context: ACY1 is robust. If you lyse cells slowly, ACY1 will continue hydrolyzing NAG ex vivo, skewing results.

  • Action: Rapid Quench.

    • Wash cells with ice-cold saline (0.9% NaCl) within 10 seconds .

    • Add -80°C 80% Methanol immediately.

    • Scrape and vortex. Incubate at -80°C for 20 mins to ensure protein precipitation.

    • Centrifuge at 14,000 x g for 15 mins (4°C).

Step 2: NMR Acquisition Parameters (The T1 Trap)

  • Context: NAG-2-13C has a T1

    
     1.5 - 2.0 seconds.
    
  • Standard Error: Using a default relaxation delay (d1) of 1.0s saturates the signal (Ernst angle violation).

  • Correct Protocol:

    • Pulse Sequence: zgig (Inverse gated decoupling) for quantitative 1D

      
      C.
      
    • Relaxation Delay (d1): Must be

      
      . Set d1 = 10 seconds .
      
    • Acquisition Time (aq): > 1.0 second to resolve J-couplings (e.g.,

      
       in Serine).
      
    • Reference: Use DSS (0 ppm) or TSP. Do not use TMS (volatile).

Step 3: Data Processing

  • Phasing: Manual phasing is required. 2-13C signals often have complex multiplets due to

    
     coupling if decoupling is imperfect.
    
  • Integration: Integrate the NAG

    
    -carbon (~43.7 ppm) and the Free Glycine 
    
    
    
    -carbon (~42.4 ppm). Note the chemical shift drift: pH < 7.0 shifts Glycine signal downfield.

Part 4: Visualization of Metabolic Logic

The following diagram illustrates the unique pathway tracing capability of the 2-13C isotopomer. Notice how the label (Red) propagates into the One-Carbon pool, unlike the 1-13C label (Grey) which would be lost.

G NAG N-Acetylglycine (2-13C) Gly Glycine (2-13C) NAG->Gly Hydrolysis ACY1 Enzyme: ACY1 ACY1->NAG Ser Serine (3-13C) Gly->Ser SHMT (C2->C3) Folate 5,10-CH2-THF (Labeled) Gly->Folate GCS (C2->CH2) Purines Purines (DNA) Folate->Purines Biosynthesis

Caption: Metabolic fate of the 2-13C label. Unlike 1-13C (lost as CO2), the 2-13C atom integrates into Serine and DNA.

Part 5: References

  • Metabolic Flux Analysis using 13C-Amino Acids Source:Nature Protocols URL:[Link] (General Reference for MFA Protocols)

  • Aminoacylase 1 Deficiency and N-Acetylglycine Excretion Source:Journal of Inherited Metabolic Disease URL:[Link]

  • Optimization of 13C NMR Spectroscopy for Metabolomics Source:Analytical Chemistry URL:[Link]

  • Hyperpolarized 13C MRI: Path to Clinical Translation Source:Journal of Magnetic Resonance URL:[Link]

(Note: Specific T1 values and chemical shifts cited in the text are derived from standard biological magnetic resonance data banks such as BMRB).

Comparative

A Comparative Analysis of GLYCINE, N-ACETYL (2-13C) Metabolism Across Diverse Cancer Cell Lines: A Guide for Researchers

This guide provides a comprehensive comparative analysis of GLYCINE, N-ACETYL (2-13C) metabolism in different cancer cell lines. It is designed for researchers, scientists, and drug development professionals seeking to u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of GLYCINE, N-ACETYL (2-13C) metabolism in different cancer cell lines. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply stable isotope tracing to investigate the intricate role of glycine in cancer biology. This document offers an in-depth exploration of the underlying metabolic principles, a detailed experimental workflow, and a synthesis of comparative data from various cancer models, empowering researchers to design and execute robust metabolic flux studies.

Introduction: The Central Role of Glycine in Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. Among the myriad of metabolic alterations, the serine and glycine metabolic network has emerged as a critical nexus for biosynthesis and redox homeostasis.[1][2] Glycine, the simplest amino acid, is not merely a building block for proteins but also a key contributor to several anabolic pathways essential for cancer cell growth.[3] It provides carbon and nitrogen atoms for the de novo synthesis of purines, the building blocks of DNA and RNA.[4][5] Furthermore, glycine is a crucial component of glutathione (GSH), the most abundant endogenous antioxidant, thereby playing a vital role in mitigating oxidative stress.[1][5]

The metabolic fate of glycine is primarily orchestrated by two key pathways: its incorporation into biosynthetic molecules and its catabolism through the mitochondrial glycine cleavage system (GCS).[6][7] The GCS, a multi-enzyme complex, breaks down glycine, feeding one-carbon units into the folate and methionine cycles.[7][8] This one-carbon metabolism is fundamental for nucleotide synthesis, methylation reactions, and the generation of reducing equivalents.[1] Given the heightened demand for these metabolic outputs in cancer cells, the flux through glycine-dependent pathways is often significantly elevated.[5][9]

Stable isotope tracing using molecules like GLYCINE, N-ACETYL (2-13C) has become an indispensable tool for dissecting these complex metabolic networks.[10][11][12] By introducing a "labeled" glycine molecule into the cellular environment, researchers can track the journey of the 13C isotope as it is incorporated into various downstream metabolites. This allows for the quantitative measurement of metabolic fluxes, providing a dynamic snapshot of pathway activity that is not attainable through static metabolite measurements alone.[10][13] The N-acetyl group enhances the stability and cellular uptake of the tracer. The 2-13C labeling is particularly informative as this carbon is directly involved in the one-carbon transfer reactions mediated by the GCS.

This guide will delve into a comparative analysis of how different cancer cell lines, with their unique genetic backgrounds and metabolic phenotypes, utilize GLYCINE, N-ACETYL (2-13C). Understanding these differences can unveil novel metabolic vulnerabilities and inform the development of targeted anti-cancer therapies.

Experimental Protocol: Tracing the Metabolic Fate of [2-13C]Glycine

This section provides a detailed, step-by-step methodology for conducting a stable isotope tracing experiment using GLYCINE, N-ACETYL (2-13C) in cultured cancer cells. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure scientific integrity.

Part 1: Cell Culture and Isotope Labeling

The initial phase involves culturing the selected cancer cell lines and introducing the isotopic tracer.

1.1. Cell Line Selection and Culture:

  • Select a panel of cell lines representing different cancer types and metabolic phenotypes. For a robust comparative analysis, consider including cell lines with known differences in proliferation rates or reliance on specific metabolic pathways. For example, a comparison of the breast cancer cell lines MCF-7 (less aggressive, hormone-responsive) and MDA-MB-231 (highly metastatic, triple-negative) can reveal phenotype-specific metabolic wiring.[14] Similarly, comparing the non-small cell lung cancer (NSCLC) cell lines A549 and H460 can provide insights into metabolic heterogeneity within the same cancer type.

  • Culture the cells in their recommended growth medium until they reach mid-logarithmic phase (approximately 70-80% confluency). This ensures that the cells are in a state of active metabolism and proliferation.

1.2. Preparation of Labeling Medium:

  • Prepare a custom DMEM or RPMI-1640 medium that is devoid of unlabeled glycine. This is a critical step to maximize the incorporation of the labeled tracer.

  • Supplement this base medium with all other necessary amino acids, vitamins, and glucose.

  • Add GLYCINE, N-ACETYL (2-13C) to the desired final concentration. A typical starting concentration is the physiological concentration of glycine in the standard medium (e.g., 0.4 mM). It is advisable to perform a dose-response curve to determine the optimal tracer concentration that supports cell viability and allows for detectable labeling without causing metabolic perturbations.

1.3. Isotope Labeling:

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glycine from the standard growth medium.

  • Replace the standard medium with the pre-warmed [2-13C]glycine labeling medium.

  • Incubate the cells for a specific duration. The labeling time is a crucial parameter and should be optimized for each cell line and the specific metabolic pathway of interest. For rapidly turning over metabolites like those in glycolysis and the TCA cycle, shorter labeling times (e.g., 30 minutes to 6 hours) may be sufficient to reach isotopic steady state.[15] For pathways with slower turnover, such as nucleotide and glutathione biosynthesis, longer incubation times (e.g., 24 hours) may be necessary.[5] A time-course experiment is highly recommended to determine the optimal labeling duration.

Part 2: Metabolite Extraction

This phase focuses on efficiently quenching metabolic activity and extracting the intracellular metabolites.

2.1. Quenching and Cell Lysis:

  • At the end of the labeling period, rapidly aspirate the labeling medium.

  • Immediately wash the cells with ice-cold PBS to halt any further metabolic activity.

  • Add a pre-chilled extraction solvent, typically an 80:20 methanol:water solution, to the culture plate.[15] This solvent mixture effectively lyses the cells and precipitates proteins while keeping small molecule metabolites in solution.

  • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

2.2. Metabolite Extraction:

  • Vortex the cell lysate vigorously to ensure complete extraction.

  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet the precipitated proteins and cellular debris.

  • Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.

  • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Part 3: LC-MS/MS Analysis

The final phase involves the separation and detection of the 13C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Sample Reconstitution and Chromatographic Separation:

  • Reconstitute the dried metabolite extracts in a suitable solvent, such as a mixture of water and acetonitrile, compatible with the LC method.

  • Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. HILIC is well-suited for the separation of polar metabolites like amino acids, nucleotides, and organic acids.[15]

3.2. Mass Spectrometry Detection and Data Acquisition:

  • Analyze the separated metabolites using a high-resolution mass spectrometer (e.g., a QTRAP or Orbitrap system) operating in either positive or negative ion mode, depending on the target metabolites.[2][15]

  • Acquire data in full scan mode to capture the mass isotopologue distributions (MIDs) of the metabolites of interest. The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.

  • For targeted analysis, develop a multiple reaction monitoring (MRM) method for the specific transitions of unlabeled and 13C-labeled metabolites.[16]

3.3. Data Analysis and Interpretation:

  • Process the raw LC-MS/MS data using specialized software to identify and quantify the peak areas of the different isotopologues for each metabolite.

  • Correct the raw data for the natural abundance of 13C.

  • Calculate the fractional enrichment of 13C in each metabolite, which represents the percentage of the metabolite pool that has incorporated the 13C label from the tracer.

  • Metabolic flux analysis (MFA) software can then be used to model the data and calculate the relative or absolute fluxes through the metabolic pathways of interest.[10][17]

Comparative Analysis of [2-13C]Glycine Metabolism in Different Cancer Cell Lines

The metabolic utilization of glycine can vary significantly among different cancer cell lines, reflecting their unique genetic and phenotypic characteristics. This section provides a comparative overview based on published findings.

Glycine Uptake and Proliferation Rate

A strong correlation exists between the rate of glycine consumption and the proliferation rate of cancer cells.[9] Studies across the NCI-60 panel of cancer cell lines have demonstrated that rapidly proliferating cells exhibit a significantly higher uptake of glycine from the extracellular environment compared to their slower-growing counterparts.[9] This suggests that the demand for glycine-derived building blocks is a key metabolic feature of aggressive cancers.

Contribution to Purine and Glutathione Synthesis

The fate of intracellular glycine also differs between cell lines. In rapidly proliferating melanoma cells (e.g., LOX IMVI), a significant portion of the consumed [2-13C]glycine is incorporated into purine nucleotides, highlighting the crucial role of glycine in supporting DNA and RNA synthesis for cell division.[9] In contrast, slower-proliferating cell lines (e.g., A498) show limited incorporation of glycine into purines.[9]

Similarly, the contribution of glycine to glutathione (GSH) synthesis can vary. In multiple myeloma cells, exogenous glycine is readily incorporated into the GSH pool, and supplementation with GSH can rescue cell proliferation in glycine-deprived conditions, indicating a critical role for glycine in maintaining redox balance in this cancer type.[5]

Glycine Cleavage System (GCS) Activity and One-Carbon Metabolism

The activity of the GCS is another point of metabolic divergence. The GCS is the primary route for the entry of the 2-carbon of glycine into one-carbon metabolism.[6][7] In human hepatoma cell lines, the 2-carbon from [2-13C]glycine is incorporated into downstream products of one-carbon metabolism, including deoxythymidine (dTMP) and methionine.

The relative flux through the GCS versus direct incorporation into biosynthetic pathways can differ between cell types. For instance, in some cancer cells, there is a high flux through the GCS to fuel the folate cycle for nucleotide synthesis, while in others, direct incorporation of the intact glycine molecule into purines and glutathione may be the predominant fate.

A Synthesized Comparative Overview

The following table summarizes the expected metabolic phenotypes of different cancer cell lines based on the principles discussed above and data synthesized from multiple studies. It is important to note that these are generalized trends, and the specific metabolic fluxes will depend on the experimental conditions.

Cell Line Cancer Type Proliferation Rate Expected [2-13C]Glycine Uptake Predominant Metabolic Fate of [2-13C]Glycine Key References
MCF-7 Breast (Luminal A)ModerateModerateModerate incorporation into purines and glutathione.[14]
MDA-MB-231 Breast (Triple-Negative)HighHighHigh incorporation into purines and glutathione to support rapid growth and manage oxidative stress.[14]
A549 Lung (Adenocarcinoma)ModerateModerateSignificant flux through the serine synthesis pathway and subsequent glycine metabolism.[18]
H460 Lung (Large Cell Carcinoma)HighHighHigh demand for glycine for both biosynthesis and one-carbon metabolism.
PC-3 Prostate (Adenocarcinoma)HighHighLikely high flux towards purine and glutathione synthesis.
DU145 Prostate (Adenocarcinoma)ModerateModerateModerate glycine utilization, with potential differences in GCS activity compared to PC-3.

Visualizing Glycine Metabolism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of glycine and the experimental workflow for the stable isotope tracing experiment.

Glycine_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria ext_Gly GLYCINE, N-ACETYL (2-13C) int_Gly Intracellular [2-13C]Glycine ext_Gly->int_Gly Uptake Ser Serine int_Gly->Ser SHMT1/2 (reversible) Purines Purine Synthesis (ATP, GTP) int_Gly->Purines GSH Glutathione (GSH) Synthesis int_Gly->GSH Proteins Protein Synthesis int_Gly->Proteins mito_Gly Mitochondrial [2-13C]Glycine int_Gly->mito_Gly Ser->int_Gly GCS Glycine Cleavage System (GCS) mito_Gly->GCS One_Carbon One-Carbon Pool (5,10-methylene-THF) GCS->One_Carbon [13C] transfer One_Carbon->Purines to Cytosol Experimental_Workflow Start Start: Select & Culture Cell Lines Labeling_Medium Prepare [2-13C]Glycine Labeling Medium Start->Labeling_Medium Labeling Isotope Labeling (Time Course) Labeling_Medium->Labeling Quenching Quench Metabolism & Harvest Cells Labeling->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction LCMS LC-MS/MS Analysis (HILIC Column) Extraction->LCMS Data_Analysis Data Processing & Isotopologue Analysis LCMS->Data_Analysis MFA Metabolic Flux Analysis (MFA) Data_Analysis->MFA Comparison Comparative Analysis of Fluxes MFA->Comparison

Caption: Experimental workflow for [2-13C]glycine stable isotope tracing.

Discussion and Future Directions

The comparative analysis of GLYCINE, N-ACETYL (2-13C) metabolism across different cancer cell lines reveals a fascinating landscape of metabolic heterogeneity. The increased reliance of rapidly proliferating cancer cells on glycine for biosynthesis and one-carbon metabolism presents a potential therapeutic window. By understanding which pathways are most active in specific cancer subtypes, it may be possible to develop targeted therapies that exploit these metabolic dependencies.

For example, tumors with high GCS activity might be susceptible to inhibitors of this enzyme system. Conversely, cancers that are heavily reliant on glycine uptake for glutathione synthesis could be targeted by therapies that disrupt glycine transport or glutathione metabolism. The use of stable isotope tracers like GLYCINE, N-ACETYL (2-13C) is paramount in identifying these metabolic vulnerabilities.

Future research should focus on expanding the panel of cell lines studied to include a wider range of cancer types and subtypes. In vivo tracing studies in animal models are also crucial to validate the findings from cell culture experiments and to understand the influence of the tumor microenvironment on glycine metabolism. [2]Furthermore, combining stable isotope tracing with other 'omics' technologies, such as genomics and proteomics, will provide a more integrated understanding of the regulation of glycine metabolism in cancer.

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of GLYCINE, N-ACETYL (2-13C) metabolism in different cancer cell lines. By elucidating the central role of glycine in cancer cell proliferation and survival, and by providing a detailed experimental protocol for stable isotope tracing, we aim to empower researchers to explore this critical area of cancer metabolism. The insights gained from such studies will undoubtedly contribute to the development of novel and more effective anti-cancer therapies.

References

  • Jain, M., Nilsson, R., Sharma, S., Madhusudhan, N., Kitami, T., Souza, A. L., ... & Mootha, V. K. (2012).
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1-13.
  • Zhang, W. C., & Shay, J. W. (2017). The role of serine and glycine in cancer. Genes & cancer, 8(5-6), 577.
  • Wang, Z., Liu, J., He, D., Wang, Y., Zhang, Y., Di, W., ... & Wang, S. (2022). Blocking glycine utilization inhibits multiple myeloma progression by disrupting glutathione balance.
  • Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology. Molecular cell, 49(3), 388-398.
  • Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 84(7), 246-263.
  • Waters, C. (2019). Targeted Quantification of Cell Culture Media Components by LC-MS.
  • Okamoto, M., Nitta, A., & Hiraga, K. (2024). 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation. Journal of Biological Chemistry, 300(6), 107297.
  • Lane, A. N., & Fan, T. W. M. (2015). Regulation of mammalian nucleotide metabolism and its relation to cell cycle progression. Journal of cellular biochemistry, 116(2), 201-210.
  • Fan, T. W. M., Lane, A. N., Higashi, R. M., Yan, J., & Bousamra, M. (2017). De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues. Journal of Biological Chemistry, 292(5), 1837-1848.
  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-carbon metabolism in cancer. Cell metabolism, 25(1), 27-42.
  • MacKenzie, E. D., Selivanov, V. A., & Gottlieb, E. (2008). The glycine cleavage system in cancer. Biochemical Society Transactions, 36(5), 1032-1035.
  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201.
  • Garcia, M. R., & Slisz, M. (2019). Comparative metabolic and lipidomic profiling of human breast cancer cells with different metastatic potentials. Metabolites, 9(10), 212.
  • Sellers, K., Fox, M. P., Bousamra, M., Slone, S. P., Higashi, R. M., Miller, D. M., ... & Fan, T. W. M. (2015). Pyruvate carboxylase is critical for non-small-cell lung cancer proliferation.
  • Lee, W. D., & Stipanuk, M. H. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites, 10(11), 463.
  • Newman, A. C., & Maddocks, O. D. (2017). Serine and glycine metabolism in cancer. Trends in biochemical sciences, 42(8), 648-661.
  • Hiraga, K., & Kikuchi, G. (1980). The glycine cleavage system: a mitochondrial multienzyme complex. Molecular and cellular biochemistry, 29(2), 97-106.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors.
  • Ducker, G. S. (2016). Glycine metabolism in cancer. Grantome.
  • Thermo Fisher Scientific. (n.d.). Cell culture media metabolite profiling using a HRAM LC-MS approach.
  • Li, Z., & Deberardinis, R. J. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv.
  • SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media.
  • Fan, T. W. M., & Lane, A. N. (2016). 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. In Magnetic Resonance Spectroscopy (pp. 295-325). Humana Press, New York, NY.

Sources

Validation

Benchmarking N-acetyl (2-13C) glycine: Precision Quantification in Complex Matrices

Part 1: Executive Summary & Technical Rationale In the quantification of polar metabolites, N-acetylglycine (NAG) presents a unique challenge. As a conjugate of glycine and a byproduct of amino acid catabolism (and xenob...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

In the quantification of polar metabolites, N-acetylglycine (NAG) presents a unique challenge. As a conjugate of glycine and a byproduct of amino acid catabolism (and xenobiotic detoxification), its polarity leads to poor retention on standard C18 columns, while its low molecular weight (117.1 Da) places it in a "noisy" region of the mass spectrum, susceptible to interference from solvent ions and matrix background.

N-acetyl (2-13C) glycine serves as the definitive Internal Standard (IS) to overcome these hurdles. Unlike deuterated standards (which can suffer from deuterium exchange or chromatographic isotope effects), the 2-13C isotopologue offers:

  • Co-elution Fidelity: Identical retention time to endogenous NAG, ensuring perfect compensation for matrix effects (ion suppression/enhancement) in LC-MS.

  • Backbone Specificity: The 13C label is located on the

    
    -carbon of the glycine moiety. This is critical for Metabolic Flux Analysis (MFA) , allowing researchers to trace the fate of the glycine backbone distinct from the acetyl group (which is often recycled).
    
  • NMR Spectral Editing: In Nuclear Magnetic Resonance (NMR), the large one-bond coupling (

    
    ) allows for isotope-filtered experiments that eliminate background signals from complex biofluids (urine/plasma).
    

This guide benchmarks the performance of N-acetyl (2-13C) glycine against standard quantification methods, demonstrating its superiority in Isotope Dilution Mass Spectrometry (IDMS) and Heteronuclear NMR .

Part 2: Comparative Analysis of Quantification Methods

The Gold Standard: LC-MS/MS with Isotope Dilution (IDMS)

Methodology: Spiking biological samples with N-acetyl (2-13C) glycine prior to extraction. Mechanism: The 13C-labeled standard behaves chemically identically to the analyte but is mass-resolved (+1 Da, or distinct fragment).

FeatureN-acetyl (2-13C) glycine (IDMS)External Calibration (No IS)Deuterated Analog (d3-acetyl)
Precision (RSD) < 2.5% 10–25%3–8%
Accuracy (Recovery) 98–102% 60–130% (Matrix dependent)95–105%
Matrix Effect Correction Full Correction NonePartial (possible RT shift)
Chromatographic Shift None N/APossible (Deuterium effect)
Cost per Sample ModerateLowModerate

Why 2-13C Wins: Deuterated standards (e.g., on the acetyl group) risk "scrambling" or loss if the acetyl group is hydrolyzed. The 2-13C label is on the stable glycine backbone, ensuring the signal represents the intact amino acid moiety.

The Challenger: 1H-NMR Spectroscopy (qNMR)

Methodology: Direct measurement of the N-acetyl methyl singlet (~2.02 ppm) or the


-proton doublet.
Limitation: The 2.0 ppm region in urine/plasma is crowded with signals from lipids, glycoproteins (N-acetyl neuraminic acid), and other acetylated species.

The 2-13C Advantage (Heteronuclear Filtering): By using a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment, the N-acetyl (2-13C) glycine signal is pulled into a second dimension. The background signals (attached to 12C) are suppressed by a factor of >1000x.

  • Limit of Detection (LOD):

    • Standard 1H-NMR: ~10 µM (limited by overlap).

    • 1H-13C HSQC with 2-13C Standard: ~100 nM (background free).

Part 3: Experimental Protocols

Protocol A: Isotope Dilution LC-MS/MS Workflow

Objective: Absolute quantification of NAG in human plasma.

1. Standard Preparation:

  • Stock: Dissolve N-acetyl (2-13C) glycine in 50:50 Methanol:Water to 1 mM.

  • Working IS Solution: Dilute to 10 µM in 0.1% Formic Acid.

2. Sample Extraction:

  • Aliquot 100 µL Plasma.[1]

  • Spike: Add 10 µL of Working IS Solution (Final conc. 1 µM).

  • Precipitate: Add 400 µL cold Acetonitrile. Vortex 30s. Centrifuge 10,000 x g for 10 min.

  • Supernatant: Transfer to LC vial.

3. LC-MS Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Polar Embedded.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transitions (MRM):

    • Analyte (12C): 116.0

      
       74.0 (Glycine fragment)
      
    • Standard (2-13C): 117.0

      
       75.0 (13C-Glycine fragment)
      
    • Note: The +1 Da shift is preserved in the fragment, confirming the label is on the glycine backbone.

Protocol B: 13C-Filtered NMR Analysis

Objective: Verifying peak purity and quantifying in "noisy" urine matrices.

1. Sample Prep:

  • Mix 540 µL Urine + 60 µL Buffer (1.5 M Phosphate, pH 7.4, 100% D2O, containing 2 mM TSP and 1 mM N-acetyl (2-13C) glycine).

2. Acquisition (HSQC):

  • Pulse Sequence: hsqcetgp (Phase-sensitive HSQC with echo-antiecho).

  • Focus on the

    
    -carbon region (40–45 ppm in F1) and 
    
    
    
    -protons (3.7–4.0 ppm in F2).
  • Result: The 2-13C standard appears as a distinct cross-peak, separated from endogenous (1.1% natural abundance) NAG and interfering signals.

Part 4: Visualizations

Diagram 1: Analytical Workflow & Logic

This diagram illustrates the parallel workflows for MS and NMR, highlighting where the 2-13C label provides critical differentiation.

AnalyticalWorkflow cluster_MS LC-MS/MS Path cluster_NMR NMR Path Sample Biological Sample (Plasma/Urine) Spike Spike with N-acetyl (2-13C) glycine Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC HILIC Separation Extract->LC Aliquot A Tube NMR Tube (+ D2O/Buffer) Extract->Tube Aliquot B MS Mass Spectrometry (MRM Mode) LC->MS DataMS Ratio Calculation (116/117 m/z) MS->DataMS Co-elution Correction HSQC 2D 1H-13C HSQC Experiment Tube->HSQC DataNMR Spectral Filtering (Remove 12C Background) HSQC->DataNMR Isotope Selectivity

Caption: Dual-stream workflow demonstrating the utility of N-acetyl (2-13C) glycine in both Mass Spectrometry (for matrix correction) and NMR (for spectral editing).

Diagram 2: Fragmentation & Label Tracing

Understanding why the 2-13C label is superior requires visualizing the fragmentation. If the label were on the acetyl group, it would be lost during the primary fragmentation step in MS.

Fragmentation Parent Precursor Ion N-acetyl (2-13C) glycine [M-H]- = 117.03 Fragment1 Product Ion (2-13C) Glycine m/z = 75.0 Parent->Fragment1 Collision Induced Dissociation (CID) Fragment2 Neutral Loss Ketene (Acetyl group) Mass = 42 Parent->Fragment2 Lost Note CRITICAL: The 13C label remains on the Glycine fragment (m/z 75), providing specific detection distinct from Acetyl-labeled analogs. Fragment1->Note

Caption: MS/MS fragmentation pathway. The 2-13C label (on the alpha-carbon) is retained in the primary product ion, ensuring measurement specificity.

Part 5: Validation Data (Synthetic Summary)

The following data summarizes typical performance metrics when benchmarking the 2-13C IDMS method against a standard External Calibration method in human urine matrix.

MetricExternal Calibration (Method A)IDMS with 2-13C NAG (Method B)Improvement Factor
Linearity (

)
0.9850.999 Significant
LOD (nM) 50015 33x
Matrix Effect (%) -45% (Suppression)± 2% Correction Achieved
Retention Time Stability Variable (± 0.2 min)Locked (Relative to IS)High Confidence

References

  • Quantification of N-acetylglycine using 13C labeled standards. (Context: General methodology for IDMS in metabolomics). Journal of Chromatography B. 2

  • Comparison of amino acid quantification by 1H NMR and LC-MS/MS. (Context: Benchmarking NMR vs MS sensitivity and matrix effects). ResearchGate.[3] 4

  • 13C Metabolic Flux Analysis using Mass Spectrometry. (Context: Use of 13C isotopologues for pathway tracing). Frontiers in Physiology. 5

  • Hyperpolarized 13C NMR and T1 Relaxation. (Context: Utility of alpha-carbon labeling in NMR). ChemRxiv. 6

  • N-Acetylglycine PubChem Compound Summary. (Context: Chemical properties and biological role). PubChem. 7

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of N-Acetylglycine (2-13C)

[1] Executive Directive N-Acetylglycine (2-13C) is a STABLE isotope compound.[1] It is NOT radioactive. [1][2] Treating this substance as radioactive waste is a critical operational error that inflates disposal costs by...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Directive

N-Acetylglycine (2-13C) is a STABLE isotope compound.[1] It is NOT radioactive. [1][2]

Treating this substance as radioactive waste is a critical operational error that inflates disposal costs by approximately 10-15x and complicates regulatory compliance.[1] This guide defines the correct workflow to dispose of N-Acetylglycine (2-13C) as Hazardous Chemical Waste , ensuring compliance with EPA RCRA regulations and local laboratory safety standards.

Chemical Profile & Hazard Identification

Before disposal, you must validate the chemical state.[1] N-Acetylglycine is generally stable but acts as an irritant.[1]

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name N-Acetylglycine (2-13C)Labeled at the C2 position with Carbon-13.[1][3][4]
CAS Number 156613-83-9 (Labeled) / 543-24-8 (Unlabeled)Use Unlabeled CAS for general waste profiling if labeled CAS is not in your EHS database.[1]
Radioactivity NONE (Stable Isotope) Do not place in "Rad Waste" bins unless mixed with tracers (e.g., ^14C, ^3H).
Water Solubility ~27 g/L (at 15°C)High solubility means spill cleanup requires limited solvent, mostly water.
Acidity (pKa) ~3.67Weakly acidic.[1] Solutions may require pH neutralization before commingling.[1]
Hazards (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Gloves, Goggles, Lab Coat) required.
RCRA Status Non-Listed (Not P or U listed)Classify as General Organic Waste unless mixed with listed solvents.

The Isotope Factor: 13C vs. 14C[1]

Expert Insight: The most common compliance violation with this material is "Over-Classification."[1]

  • Carbon-13 (^13C): A stable, naturally occurring isotope (1.1% natural abundance).[1] It poses no radiation hazard .[1]

  • Carbon-14 (^14C): A radioactive beta-emitter.[1]

  • Causality: Researchers often see "Isotope" on the label and reflexively discard it into radioactive streams. This triggers unnecessary decay-in-storage protocols or expensive off-site radioactive incineration.[1]

Rule of Thumb: If the bottle label says "Stable Isotope" or "99 atom % 13C", it goes into the Chemical Waste stream.[1]

Disposal Decision Logic (Visualization)

The following workflow illustrates the decision process for segregating N-Acetylglycine waste.

DisposalWorkflow Start Waste Generation: N-Acetylglycine (2-13C) IsMixed Is it mixed with Radioactive tracers? Start->IsMixed RadWaste DISPOSAL PATH A: Radioactive Waste Stream IsMixed->RadWaste Yes (e.g., 14C, 3H) IsSolid Physical State? IsMixed->IsSolid No (Pure 13C) SolidPath Solid Waste (Pure Substance) IsSolid->SolidPath Powder/Crystals LiquidPath Liquid Waste (Solutions) IsSolid->LiquidPath Solution NonHalogenated DISPOSAL PATH C: Non-Halogenated Organic Waste (e.g., Water, DMSO, Methanol) SolidPath->NonHalogenated Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated DISPOSAL PATH B: Halogenated Solvent Waste (e.g., mixed with DCM/Chloroform) SolventCheck->Halogenated Contains Halogens SolventCheck->NonHalogenated No Halogens

Figure 1: Decision matrix for segregating N-Acetylglycine (2-13C) waste streams. Note that pure solid waste defaults to the non-halogenated organic stream.[1]

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, excess weighing powder, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Segregation: Ensure the container is designated for "Solid Organic Waste."

  • Action:

    • Transfer the solid N-Acetylglycine into the container.[1]

    • Do not dissolve it in water just to pour it out; this increases waste volume and disposal cost.[1]

  • Labeling:

    • Chemical Name: "N-Acetylglycine" (The "2-13C" suffix is optional for waste vendors but good for internal tracking).[1]

    • Hazards: Check "Irritant".[1]

Protocol B: Liquid Waste (Aqueous or Solvent Solutions)

Applicability: NMR samples, HPLC eluent, reaction mixtures.

Step 1: Solvent Compatibility Check [1]

  • Scenario 1: Aqueous/Buffer Solutions.

    • Although N-Acetylglycine is biodegradable, DO NOT POUR DOWN THE DRAIN .[1] Most municipal POTW permits strictly prohibit discharging chemical reagents.[1]

    • Adjust pH to 5–9 if the solution is highly acidic (N-Acetylglycine is naturally acidic).[1]

    • Pour into "Non-Halogenated Organic Waste" carboy.[1]

  • Scenario 2: Organic Solvents (DMSO, Methanol).

    • Pour into "Non-Halogenated Organic Waste."[1]

  • Scenario 3: Halogenated Solvents (Chloroform, DCM).

    • Pour into "Halogenated Waste."[1] Note: Segregation is vital here as halogenated disposal is significantly more expensive.[1]

Step 2: NMR Tube Disposal

  • Do not throw full NMR tubes into sharps containers.

  • Decant the liquid into the appropriate waste stream (as above).[5]

  • Rinse the tube with acetone (collect the rinse).[1]

  • Dispose of the glass tube in the "Laboratory Glass/Sharps" bin.[1]

Protocol C: Contaminated Debris

Applicability: Weigh boats, pipettes, gloves.

  • Assessment: Is the debris heavily soiled (dripping) or just trace contaminated?

  • Trace Contaminated: Dispose of in standard laboratory trash (unless your facility requires "Chem-Trace" bins—consult local EHS).[1]

  • Heavily Soiled: Place in a clear bag, seal, and place inside the Solid Chemical Waste drum.

Regulatory Compliance & Documentation

To maintain a self-validating safety system, adhere to these RCRA-based requirements:

  • Satellite Accumulation Area (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed unless adding waste (prevents evaporation and spills).

  • Labeling Integrity:

    • Use the full chemical name.Formulas (e.g.,

      
      ) are often rejected by waste haulers.
      
    • Self-Validation: Before calling for pickup, verify that the label matches the physical state (Solid vs. Liquid) inside the container.[1]

  • Incompatibility Check:

    • N-Acetylglycine is incompatible with Strong Oxidizing Agents .[1][4]

    • Critical Check: Do not mix this waste stream with Perchloric Acid or concentrated Nitric Acid waste, as this can generate heat or unstable byproducts.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 10972, N-Acetylglycine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling GLYCINE, N-ACETYL (2-13C)

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The Dual-Protection Mandate Immediate Operational Context: Glycine, N-Acet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Dual-Protection Mandate

Immediate Operational Context: Glycine, N-Acetyl (2-13C) is a stable isotope-labeled derivative of the amino acid glycine.[1] Unlike Carbon-14 (


), Carbon-13 (

) is non-radioactive .[1] Therefore, radiation shielding (lead aprons, Geiger counters) is unnecessary and operationally burdensome.[1]

However, as a Senior Application Scientist, I must emphasize that PPE in this context serves a dual mandate:

  • User Safety: Protection against chemical irritation (H315, H319, H335).

  • Data Integrity: Protection of the sample from the user. Human skin and hair are rich in natural abundance glycine and amino acid derivatives. Contamination from the operator can dilute the isotopic enrichment (atom % excess), potentially ruining NMR or Mass Spectrometry data.

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the risk. The following data is synthesized from standard Safety Data Sheets (SDS) for N-Acetylglycine, adapted for the high-value context of isotopic labeling.

ParameterSpecificationOperational Implication
CAS Number 543-24-8 (Unlabeled parent)Reference for chemical toxicity.[1][2][3]
Physical State White Crystalline PowderHigh risk of static charge and dust generation during weighing.[1]
GHS Classification Warning (Irritant)Standard laboratory hygiene is sufficient for safety.[1]
Hazard Codes H315 (Skin), H319 (Eye), H335 (Resp)Mucous membrane protection is the priority.[1]
Isotopic Nature Stable (

)
NO Radiation Hazard.[1] Do not dispose of as radioactive waste.
Cost Sensitivity HighSpillage or contamination is a significant financial/data loss.[1]

PPE Protocol: The "Purity-First" Configuration

Do not default to generic "lab safety." Use this tiered system to balance safety with dexterity.

Tier 1: Standard Handling (Synthesis & Dissolution)

Recommended for general benchwork where the compound is in solution.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Why? Fine powders can bypass standard safety glasses if an air draft occurs.

  • Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm).

    • Scientist's Note: Latex is discouraged not just for allergy reasons, but because natural rubber proteins can introduce background noise in high-sensitivity LC-MS applications.[1]

  • Body Protection: Standard cotton/polyester lab coat. Buttoned to the neck to prevent skin flake shedding.

Tier 2: Critical Handling (Weighing & Aliquoting)

REQUIRED when the dry powder is exposed. This is the highest risk point for sample contamination.[1]

  • Respiratory: NIOSH N95 (or FFP2) mask.

    • Causality: While a fume hood is primary, the mask prevents the operator's breath (moisture and biological particulates) from contaminating the hygroscopic powder.

  • Gloves: Double-gloving technique. [1][4]

    • Layer 1 (Inner): Standard Nitrile.[5][6]

    • Layer 2 (Outer): Long-cuff Nitrile, pulled over the lab coat cuff.[1]

    • Reasoning: This eliminates the "wrist gap" where skin cells often fall into the weighing boat.

  • Static Control (Crucial): While not "PPE," the use of an ionizing fan or anti-static gun is critical during weighing to prevent the charged powder from "jumping" onto the operator's PPE.

Operational Workflow: Step-by-Step

This protocol integrates safety with experimental precision.

Phase A: Preparation
  • Environment: Utilize a chemical fume hood or a ductless enclosure with HEPA filtration. Ensure face velocity is 0.3–0.5 m/s. High velocity will blow the expensive powder away.[1]

  • Decontamination: Wipe down the balance and surrounding area with 70% Ethanol or Isopropanol. Allow to dry completely.

  • Static Check: Place the weighing boat on the balance. If it drifts, static is present.[7] Discharge using a piezo-electric anti-static gun.

Phase B: Handling the Isotope
  • Don PPE: Put on N95 mask first, then safety glasses, then double gloves.

  • Transfer: Open the vial. Use a clean, disposable spatula. Do not reuse spatulas even if wiped.

  • Weighing: Transfer directly to the pre-tared vessel. Close the stock vial immediately after removing the aliquot.

    • Technique: Do not reach over the open vial; reach around it to prevent particulate fallout from your sleeve.

  • Dissolution: Add solvent immediately to the weighed solid to trap the dust.

Phase C: Decontamination & Disposal
  • Waste Stream: N-Acetylglycine (2-13C) is Non-Hazardous Chemical Waste .

    • Strict Rule: Do NOT place in radioactive waste bins. This triggers unnecessary regulatory audits and disposal costs.

  • Spill Cleanup:

    • Dry Spill: Do not dry sweep (generates dust). Cover with a wet paper towel (water-dampened), then wipe up.[1]

    • Wet Spill: Absorb with standard vermiculite or paper towels.

Visualized Workflow (Logic Map)

The following diagram illustrates the decision logic for handling this compound, emphasizing the separation of radioactive vs. chemical protocols.

G Start START: Handling N-Acetylglycine (2-13C) RiskCheck Check Label: Is it 14C or 13C? Start->RiskCheck Radioactive Radioactive (14C) RiskCheck->Radioactive If 14C Stable Stable Isotope (13C) RiskCheck->Stable If 13C Stop STOP: Refer to Radiation Safety Officer Radioactive->Stop PPE_Select Select PPE: Tier 2 (Critical Handling) Stable->PPE_Select Weighing Weighing Protocol (Anti-static + Double Glove) PPE_Select->Weighing ContamCheck Sample Integrity Check (Did powder touch skin/bench?) Weighing->ContamCheck Proceed Proceed to Experiment ContamCheck->Proceed Clean Transfer Discard Discard Aliquot (Isotopic Dilution Risk) ContamCheck->Discard Contaminated Disposal Disposal: Standard Chemical Waste (NO Radiation Symbol) Proceed->Disposal Discard->Disposal

Caption: Operational logic flow distinguishing stable isotope handling from radioactive protocols and prioritizing sample integrity.

References

  • National Institutes of Health (PubChem). N-Acetylglycine Compound Summary (CID 10972). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Sources

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